5-(2-Chloroethyl)-2'-deoxycytidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
90301-75-0 |
|---|---|
Molekularformel |
C11H16ClN3O4 |
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
4-amino-5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1-3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
KQDWMXVMXQCPIZ-DJLDLDEBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CCCl)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CCCl)CO)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a synthetic pyrimidine nucleoside analog that has demonstrated notable biological activity, particularly as an antiviral agent. This technical guide provides a comprehensive overview of its physicochemical properties, available experimental data, and its proposed mechanism of action. The information presented is intended to support further research and development efforts involving this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for CEDC, other properties have been inferred from closely related analogs, such as 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), and are indicated as such.
| Property | Value | Source/Notes |
| CAS Number | 90301-75-0 | [1] |
| Molecular Formula | C₁₁H₁₆ClN₃O₄ | [1] |
| Molecular Weight | 289.717 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | General solubility for similar nucleosides suggests solubility in DMSO and aqueous solutions. |
| Storage Temperature | 2-8°C | Inferred from 5-Chloro-2'-deoxycytidine |
Synthesis and Purification
-
Protection of the deoxyribose hydroxyl groups: The 3' and 5' hydroxyl groups of a starting deoxycytidine derivative are typically protected using protecting groups like acetyl or silyl ethers to prevent unwanted side reactions.
-
Modification at the C5 position: The chloroethyl group is introduced at the C5 position of the pyrimidine ring. This can be achieved through various organic synthesis methods, potentially involving a precursor like 5-formyl-2'-deoxycytidine or through direct alkylation.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.
Purification of the final compound is crucial to remove impurities and byproducts. High-performance liquid chromatography (HPLC) is a standard method for the purification of nucleoside analogs, often employing reverse-phase columns[3].
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not publicly available. However, the expected spectroscopic features can be inferred from the analysis of related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra would be expected to show signals corresponding to the protons and carbons of the deoxyribose sugar, the pyrimidine ring, and the 2-chloroethyl side chain. The analysis of 5-substituted pyrimidine nucleosides by NMR has been described and provides a basis for interpreting the spectra of CEDC[4][5].
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information[6].
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as O-H stretching for the hydroxyl groups, N-H stretching for the amine group, and C=O stretching for the carbonyl group on the pyrimidine ring[6].
Biological Activity and Mechanism of Action
This compound has been evaluated for its antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). The minimum inhibitory concentration (MIC) for HSV-1 in primary rabbit kidney cell cultures was determined to be 0.60 µg/ml.
The proposed mechanism of action for CEDC, based on studies of the closely related compound 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), involves its selective activation in virus-infected cells.
Figure 1. Proposed mechanism of antiviral action of this compound.
The proposed mechanism involves the following steps:
-
Cellular Uptake: CEDC enters both uninfected and HSV-infected host cells.
-
Preferential Phosphorylation: In HSV-infected cells, the viral thymidine kinase (TK) preferentially phosphorylates CEDC to its monophosphate form. This step is crucial for its selectivity, as host cell kinases are less efficient at this initial phosphorylation.
-
Further Phosphorylation: Host cell kinases then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form, CEDC-triphosphate.
-
Inhibition of Viral DNA Polymerase: CEDC-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP). This inhibition halts the replication of the viral DNA.
This selective activation in virus-infected cells leads to a high therapeutic index, meaning it is significantly more toxic to the virus than to the host cells.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, researchers can adapt established methods for similar nucleoside analogs.
General Workflow for Synthesis and Purification:
Figure 2. General experimental workflow for the synthesis and analysis of CEDC.
Protocol for Antiviral Activity Assay (Plaque Reduction Assay):
-
Cell Culture: Grow a monolayer of susceptible cells (e.g., primary rabbit kidney cells) in appropriate culture plates.
-
Virus Infection: Infect the cell monolayers with a known titer of HSV-1.
-
Drug Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cell monolayers to visualize the viral plaques.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the concentration that inhibits plaque formation by 50% (IC₅₀).
Conclusion
This compound is a pyrimidine nucleoside analog with promising antiviral activity against Herpes Simplex Virus. While comprehensive physicochemical data and detailed experimental protocols are not yet fully available in the public domain, this guide consolidates the existing knowledge and provides a framework for future research. Further studies are warranted to fully characterize its properties and elucidate its therapeutic potential.
References
- 1. cn.chemcd.com [cn.chemcd.com]
- 2. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tracking excited state decay mechanisms of pyrimidine nucleosides in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of 5-(2-chloroethyl)-2'-deoxyuridine in male NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 5-(2-Chloroethyl)-2'-deoxycytidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the discovery, history, and putative scientific development of 5-(2-Chloroethyl)-2'-deoxycytidine. While specific historical records of its initial synthesis and discovery are not extensively documented in publicly available literature, its structural similarity to other 5-substituted pyrimidine nucleosides developed during the 1980s for antiviral and anticancer applications allows for a well-supported reconstruction of its likely scientific journey. This guide synthesizes information from analogous compounds to present a probable history, a detailed hypothetical synthesis protocol, its likely mechanism of action, and relevant experimental methodologies for its biological evaluation. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.
Introduction and Historical Context
The development of this compound is best understood within the broader context of nucleoside analog research in the latter half of the 20th century. Following the discovery of the antiviral properties of idoxuridine and the anticancer effects of fluorouracil, significant research efforts were directed towards the synthesis and evaluation of modified pyrimidine and purine nucleosides. The primary goal was to develop compounds that could selectively interfere with viral replication or cancer cell proliferation by acting as fraudulent substrates for essential enzymes in nucleic acid synthesis.
The 1980s, in particular, saw a surge in the discovery of potent antiviral agents, driven by the health crisis posed by the Herpes Simplex Virus (HSV). A key figure in this field, Erik De Clercq and his colleagues, systematically explored the structure-activity relationships of 5-substituted 2'-deoxyuridine and 2'-deoxycytidine analogs. This research led to the discovery of highly potent and selective anti-herpes agents, including 5-(2-chloroethyl)-2'-deoxyuridine (CEDU). Given the close structural and metabolic relationship between deoxyuridine and deoxycytidine, it is highly probable that this compound was synthesized and evaluated as part of this broader research program to explore its potential as an antiviral agent, and to understand the influence of the cytosine base on activity and metabolic fate.
Synthesis
Proposed Synthetic Pathway
A logical synthetic approach would likely begin with a commercially available and appropriately protected 2'-deoxyuridine derivative, which would undergo a Heck-type coupling reaction to introduce the 2-hydroxyethyl side chain at the 5-position. The resulting 5-(2-hydroxyethyl)-2'-deoxyuridine could then be converted to the cytidine analog. Finally, the terminal hydroxyl group of the side chain would be chlorinated.
An In-Depth Technical Guide to the DNA Alkylation Mechanism of 5-(2-Chloroethyl)-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine is a synthetic nucleoside analog with potential applications in chemotherapy and other areas of biomedical research. Its structure, featuring a reactive chloroethyl group at the 5th position of the pyrimidine ring, suggests a mechanism of action involving the alkylation of genomic DNA. Understanding the precise mechanism of this alkylation is crucial for the rational design of new therapeutic agents and for elucidating the biological consequences of the DNA damage it induces. This technical guide provides a comprehensive overview of the core mechanism of DNA alkylation by this compound, including its cellular activation, the nature of the DNA adducts formed, and the experimental methodologies used to study these processes.
Cellular Uptake and Metabolic Activation
The journey of this compound from an extracellular agent to a DNA-alkylating species begins with its transport into the cell and subsequent metabolic activation. This process is a prerequisite for its incorporation into the DNA backbone.
Transport and Phosphorylation
Like other deoxynucleoside analogs, this compound is transported into the cell via nucleoside transporters. Once inside the cell, it is sequentially phosphorylated by cellular kinases to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form, this compound triphosphate (dCeCTP). This multi-step phosphorylation is a critical activation pathway for many nucleoside-based drugs.
Incorporation into DNA
The activated triphosphate, dCeCTP, can then be recognized by cellular DNA polymerases as a substrate and incorporated into newly synthesized DNA strands during replication. The efficiency of this incorporation can vary depending on the specific DNA polymerase and the cellular context.
An In-depth Technical Guide to 5-(2-Chloroethyl)-2'-deoxycytidine DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroethylating agents are a class of bifunctional alkylating compounds extensively used in cancer chemotherapy. Their therapeutic efficacy is primarily attributed to their ability to form covalent adducts with DNA, leading to interstrand cross-links that impede DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. While the N7 position of guanine is the most frequent site of alkylation, reactions with other DNA bases, including cytosine, contribute to the overall genotoxicity and therapeutic effect. This technical guide provides a comprehensive overview of the formation, characterization, and biological implications of a specific, less-prevalent adduct: 5-(2-Chloroethyl)-2'-deoxycytidine. Although direct C5-alkylation of deoxycytidine by chloroethylating agents is a minor pathway compared to reactions at the N3 and O2 positions, the study of synthetically prepared this compound is crucial for a complete understanding of the spectrum of DNA damage caused by these agents. This document details proposed synthetic routes, analytical characterization methodologies, and the cellular responses to this type of DNA lesion.
Formation of Chloroethyl DNA Adducts on Deoxycytidine
The reaction of chloroethylating agents with DNA is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on the DNA bases. In the case of deoxycytidine, the primary sites of adduction are the N3 and O2 positions.
Table 1: Relative Reactivity of Nucleophilic Sites in Deoxycytidine with Chloroethylating Agents
| Position on Deoxycytidine | Relative Reactivity | Adduct Type | Stability |
| N3 | Major | N3-(2-hydroxyethyl)-dC (after hydrolysis) | Relatively stable |
| O2 | Minor | O2-(2-hydroxyethyl)-dC (after hydrolysis) | Labile |
| C5 | Very Minor | 5-(2-Chloroethyl)-dC | Presumed stable |
| N4 (amino group) | Not Observed | - | - |
Note: The initial chloroethyl adducts are often hydrolyzed to their hydroxyethyl derivatives in aqueous environments.
The formation of a C5 adduct is sterically and electronically less favorable than attack at the ring nitrogens or the exocyclic oxygen. However, its potential formation, even at low levels, warrants investigation due to the role of the C5 position in epigenetic modifications (5-methylcytosine) and its potential to distort the DNA helix.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of other 5-substituted pyrimidine nucleosides. A common strategy involves the derivatization of a 5-halodeoxyuridine precursor, followed by conversion to the corresponding deoxycytidine.
Protocol: Multi-step Synthesis of this compound
-
Starting Material: 5-Iodo-2'-deoxyuridine.
-
Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 5-iodo-2'-deoxyuridine are protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole in dimethylformamide (DMF).
-
Palladium-Catalyzed Cross-Coupling: A Heck or Sonogashira coupling reaction is performed to introduce a two-carbon linker at the C5 position. For instance, a Sonogashira coupling with ethynyltrimethylsilane, followed by desilylation and reduction, can yield a 5-vinyl-2'-deoxyuridine intermediate.
-
Hydrochlorination: The 5-vinyl group is then subjected to hydrochlorination to introduce the chloroethyl moiety.
-
Conversion to Deoxycytidine: The resulting 5-(2-chloroethyl)-2'-deoxyuridine is converted to the deoxycytidine derivative. This can be achieved by first activating the O4 position (e.g., by creating a triazolide intermediate) and subsequently displacing it with ammonia.
-
Deprotection: The hydroxyl protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product, this compound.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).
Characterization of this compound
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC-MS/MS).
Protocol:
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
Chromatography: Separation is performed on a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Acquire high-resolution mass spectra to determine the accurate mass of the protonated molecule [M+H]+.
-
Tandem MS (MS/MS): Fragment the precursor ion and acquire the product ion spectrum. The characteristic fragmentation pattern involves the neutral loss of the deoxyribose moiety (116.047 Da).
-
Table 2: Predicted Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C11H16ClN3O4 |
| Exact Mass | 290.0829 |
| [M+H]+ | 291.0907 |
| Key MS/MS Fragment | [M+H - deoxyribose]+ (m/z 175.0431) |
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
Protocol:
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O).
-
Spectra Acquisition:
-
1H NMR: To determine the chemical shifts and coupling constants of the protons. The presence of the chloroethyl group should be evident from characteristic triplet signals in the aliphatic region.
-
13C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and unambiguously assign all signals.
-
Table 3: Predicted 1H NMR Chemical Shifts for this compound (in DMSO-d6)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H6 | ~7.8-8.0 | s |
| H1' | ~6.1-6.2 | t |
| H2'a, H2'b | ~2.1-2.3 | m |
| H3' | ~4.2-4.3 | m |
| H4' | ~3.8-3.9 | m |
| H5'a, H5'b | ~3.5-3.6 | m |
| -CH2-Cl | ~3.7-3.8 | t |
| -CH2-C5 | ~2.7-2.8 | t |
| NH2 | ~7.0-7.2 | br s |
| 3'-OH | ~5.2-5.3 | d |
| 5'-OH | ~5.0-5.1 | t |
Mandatory Visualizations
Caption: Formation of deoxycytidine adducts by a chloroethylating agent.
Caption: Experimental workflow for the study of 5-(2-Chloroethyl)-dC.
Caption: Simplified DNA damage response pathway initiated by a DNA adduct.
Cellular Response and DNA Repair
The introduction of a bulky adduct such as this compound into the DNA is expected to trigger the cellular DNA damage response (DDR). This complex signaling network is crucial for maintaining genomic integrity.
DNA Damage Signaling
The presence of the adduct can cause distortions in the DNA helix, leading to stalling of the replication fork. This replication stress is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase pathway.
-
Sensing the Damage: Stalled replication forks expose single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). The RPA-ssDNA filament serves as a platform for the recruitment of the 9-1-1 checkpoint clamp and the ATR-ATRIP complex.
-
Signal Transduction: Activated ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase CHK1.
-
Effector Response: Phosphorylated CHK1 orchestrates the cellular response by:
-
Inducing Cell Cycle Arrest: Primarily at the G2/M transition, to provide time for DNA repair before the cell enters mitosis.
-
Activating DNA Repair Pathways: Promoting the recruitment of proteins involved in nucleotide excision repair (NER) and base excision repair (BER).
-
Promoting Apoptosis: If the damage is too extensive to be repaired, prolonged activation of the DDR can lead to programmed cell death.
-
DNA Repair Pathways
The repair of a this compound adduct would likely involve one of the following pathways:
-
Nucleotide Excision Repair (NER): This is the primary pathway for the removal of bulky, helix-distorting adducts. The damage is recognized, the DNA is unwound around the lesion, dual incisions are made on either side of the adduct, and the damaged oligonucleotide is removed. The resulting gap is then filled by a DNA polymerase and sealed by a ligase.
-
Base Excision Repair (BER): While typically involved in the repair of smaller base modifications, some DNA glycosylases have broader substrate specificity and might recognize and excise the damaged base. This would create an abasic (AP) site, which is then further processed by AP endonucleases, DNA polymerase, and ligase.
Conclusion
The formation of this compound as a DNA adduct from the reaction of chloroethylating agents is a chemically plausible but likely minor event in a biological context, with N3 and O2 alkylations being the predominant modifications on deoxycytidine. Nevertheless, the chemical synthesis and study of this specific adduct are essential for a comprehensive understanding of the mechanisms of action of this important class of chemotherapeutic agents. The detailed experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the synthesis, characterization, and biological consequences of this compound and other rare DNA adducts. Such studies will contribute to a more complete picture of DNA damage and repair, and may inform the development of more effective and targeted cancer therapies.
chemical stability of 5-(2-Chloroethyl)-2'-deoxycytidine in aqueous solution
An In-depth Technical Guide to the Chemical Stability of 5-(2-Chloroethyl)-2'-deoxycytidine in Aqueous Solution
This technical guide provides a comprehensive overview of the anticipated chemical stability of this compound in aqueous solutions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a systematic approach to evaluating its degradation profile through forced degradation studies. The methodologies and potential degradation pathways described herein are based on established principles of pharmaceutical stability testing and the known reactivity of related chemical moieties.
Forced degradation studies are essential in pharmaceutical development to identify likely degradation products and establish the intrinsic stability of a drug substance.[1][2] These studies also aid in the development and validation of stability-indicating analytical methods.[1][2][3] The typical approach involves subjecting the compound to stress conditions more severe than accelerated stability testing, such as high and low pH, elevated temperature, oxidation, and photolysis.[1][4][5] A degradation of 5-20% is generally considered optimal for method validation.[2][6]
Putative Degradation Pathways
The chemical structure of this compound suggests susceptibility to hydrolysis and intramolecular cyclization, particularly at the 2-chloroethyl substituent. In aqueous solutions, the chloro group can be displaced by water or undergo an intramolecular reaction with the N4-amino group of the cytosine ring.
Experimental Protocols for Forced Degradation Studies
A comprehensive forced degradation study for this compound would involve the following protocols. The goal is to achieve a target degradation of approximately 10-20%.[2][4]
1. General Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile, depending on solubility) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
Protect all solutions from light unless photostability is being evaluated.
-
Include a control sample stored under ambient conditions.
2. Acidic Hydrolysis:
-
Protocol: Mix the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide.
3. Basic Hydrolysis:
-
Protocol: Mix the stock solution with 0.1 N sodium hydroxide. Incubate at room temperature for 2, 4, and 8 hours.
-
Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid.
4. Oxidative Degradation:
-
Protocol: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24, 48, and 72 hours, protected from light.
5. Thermal Degradation:
-
Protocol: Store the stock solution (in a neutral aqueous buffer, e.g., phosphate-buffered saline pH 7.4) at 70°C for 7 days.
-
Solid-State Thermal Stress: Subject the solid compound to 70°C for 7 days.
6. Photolytic Degradation:
-
Protocol: Expose the stock solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
7. Analytical Methodology:
-
Primary Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[3][7] The method should be capable of separating the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to resolve all peaks.
-
Detection: UV detection at the lambda max of this compound.
-
-
Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products by providing mass-to-charge ratio information.[7]
Data Presentation: Anticipated Degradation Profile
The following table summarizes the expected outcomes of the forced degradation studies.
| Stress Condition | Reagents and Conditions | Expected Degradation Products | Putative Reaction Type |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 5-(2-Hydroxyethyl)-2'-deoxyuridine, Cytosine degradation products | Hydrolysis of the N-glycosidic bond, Deamination |
| Basic Hydrolysis | 0.1 N NaOH, Room Temp | 5-(2-Hydroxyethyl)-2'-deoxycytidine, Intramolecular cyclization products | Hydrolysis of the chloro group, Intramolecular cyclization |
| Oxidative | 3% H₂O₂, Room Temp | N-oxides, Hydroxylated derivatives | Oxidation |
| Thermal | 70°C (Solution and Solid) | Similar to hydrolysis products, but potentially at a slower rate | Thermal decomposition |
| Photolytic | UV/Vis light | Photodegradation products (e.g., dimers, ring-opened products) | Photolysis |
Mandatory Visualizations
Diagram 1: Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound in aqueous solution.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
This guide provides a robust framework for initiating a comprehensive investigation into the chemical stability of this compound. The successful execution of these studies will furnish critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of potential drug products.
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of 5-(2-Chloroethyl)-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a synthetic nucleoside analog with potential applications in chemotherapy. Understanding its cellular uptake, metabolic activation, and mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of CEDC, drawing upon data from closely related analogs to build a putative model of its biological activity. This document details its proposed cellular entry, metabolic pathway, and cytotoxic effects, including the formation of DNA adducts. Detailed experimental protocols for studying these processes are provided, along with visual representations of the key pathways and workflows to facilitate comprehension and further research.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular machinery, leading to the disruption of nucleic acid synthesis and other vital cellular processes. This compound (CEDC) is a pyrimidine analog characterized by a 2-chloroethyl substitution at the C5 position of the cytosine base. This modification is anticipated to confer unique cytotoxic properties, primarily through the generation of reactive intermediates that can damage DNA. This guide will explore the hypothesized biological fate and activity of CEDC.
Cellular Uptake
The entry of CEDC into target cells is a critical first step for its pharmacological activity. While specific transporters for CEDC have not been identified, it is highly probable that it utilizes the same nucleoside transporters as endogenous deoxycytidine and other 5-substituted deoxycytidine analogs.
Human cells possess a variety of nucleoside transporters, broadly classified into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs are sodium-dependent symporters that can transport nucleosides against their concentration gradient. The specific transporter(s) involved in CEDC uptake would likely influence its tissue distribution and therapeutic efficacy.
Below is a generalized workflow for investigating the cellular uptake of CEDC.
Metabolism
Following cellular uptake, CEDC is expected to undergo a series of enzymatic conversions to become pharmacologically active. The metabolic pathway is hypothesized to proceed in two main stages: initial metabolism of the nucleoside moiety and subsequent metabolism of the 2-chloroethyl group.
Metabolism of the Deoxycytidine Moiety
Based on the metabolism of the closely related analog, 5-Chloro-2'-deoxycytidine (CDC), the initial metabolic steps of CEDC are likely to be:
-
Phosphorylation: Deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway, is expected to phosphorylate CEDC to its 5'-monophosphate form (CEDC-MP). This is often the rate-limiting step in the activation of deoxycytidine analogs.
-
Deamination: Cytidine deaminase can convert CEDC to 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU). Alternatively, CEDC-MP can be deaminated by deoxycytidylate deaminase to form 5-(2-Chloroethyl)-2'-deoxyuridine monophosphate (CEDU-MP).
-
Further Phosphorylation: The monophosphate forms are subsequently phosphorylated by other cellular kinases to their active triphosphate forms (CEDC-TP or CEDU-TP).
-
Cleavage: Thymidine phosphorylase may cleave the glycosidic bond of CEDU to release the base, 5-(2-Chloroethyl)uracil.
Metabolism of the 2-Chloroethyl Group
The 2-chloroethyl group is a critical feature of CEDC, and its metabolism is central to the compound's proposed mechanism of action. It is hypothesized that the 2-chloroethyl moiety of CEDC or its metabolites can be oxidized, potentially by cytochrome P450 enzymes, to form chloroacetaldehyde.[1] Chloroacetaldehyde is a known reactive and mutagenic compound that can form DNA adducts.[1]
The proposed metabolic pathway of CEDC is illustrated in the following diagram:
Mechanism of Action and Cytotoxicity
The cytotoxic effects of CEDC are likely multifactorial, stemming from the actions of its various metabolites.
-
Inhibition of DNA Synthesis: The triphosphate metabolites, CEDC-TP and CEDU-TP, can act as competitive inhibitors of DNA polymerases, thereby halting DNA replication.
-
DNA Incorporation: These triphosphates can also be incorporated into the growing DNA chain, leading to chain termination or the creation of unstable DNA that is prone to breakage.
-
DNA Adduct Formation: The generation of chloroacetaldehyde from the 2-chloroethyl group is a key proposed mechanism of cytotoxicity. Chloroacetaldehyde is an alkylating agent that can react with DNA bases, particularly guanine, to form etheno adducts.[2] These adducts can disrupt DNA replication and transcription, leading to mutations and cell death.[2]
The cytotoxicity of CEDC is expected to be cell-cycle dependent, with the highest activity in rapidly dividing cells where DNA synthesis is active.
The proposed mechanism of action leading to cytotoxicity is depicted below:
Quantitative Data
Table 1: Pharmacokinetic Parameters of 5-Chloro-2'-deoxycytidine (CDC) in Mice
| Parameter | Value | Reference |
| Plasma Half-life | 10 min | [1] |
| Administration Route | i.v. or i.p. | [1] |
| Major Metabolite | 5-chloro-2'-deoxyuridine (CDU) | [1] |
Table 2: Cytotoxicity of Related Deoxycytidine Analogs
| Compound | Cell Line | IC50 | Reference |
| 5-Aza-2'-deoxycytidine | Jurkat-T, K562, HL60, WM-266-4 | Not specified | [3] |
| (E)-2'-deoxy-2'-(fluoromethylene)-cytidine | WiDr (human colon cancer) | 79.0 ± 1.0 nM |
Experimental Protocols
Protocol for Cellular Uptake Assay
This protocol describes a general method for determining the cellular uptake of CEDC using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (CEDC)
-
Multi-well cell culture plates
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of CEDC in a suitable solvent (e.g., DMSO or water) and dilute to the desired concentrations in cell culture medium.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing different concentrations of CEDC to the wells.
-
Time-course Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Cell Lysis: At each time point, remove the drug-containing medium and wash the cells three times with ice-cold PBS to stop the uptake. Lyse the cells with cell lysis buffer.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris. Collect the supernatant. Determine the protein concentration of each lysate.
-
HPLC Analysis: Analyze the intracellular concentration of CEDC in the lysates by HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 270-280 nm).
-
-
Data Analysis: Quantify the amount of CEDC per milligram of protein. Plot the uptake over time for each concentration to determine the uptake kinetics.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of CEDC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
CEDC
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of CEDC in culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the CEDC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for DNA Adduct Analysis (32P-Postlabeling Assay)
This is a highly sensitive method to detect DNA adducts formed by CEDC.
Materials:
-
Cells or tissues treated with CEDC
-
DNA isolation kit
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from CEDC-treated cells or tissues.
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich for adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography.
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager and quantify the level of DNA adducts relative to the total amount of DNA.
Conclusion
This compound is a promising nucleoside analog with a proposed mechanism of action involving the inhibition of DNA synthesis and the formation of DNA adducts via its reactive metabolite, chloroacetaldehyde. While direct experimental data on CEDC is limited, the information available for structurally related compounds provides a strong foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the cellular pharmacology of CEDC and to aid in its potential development as a novel anticancer agent. Further studies are warranted to elucidate the specific cellular transporters, metabolic enzymes, and the precise nature of the DNA lesions induced by CEDC to fully understand its therapeutic potential.
References
- 1. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
In Vitro Cytotoxicity of 5-Chloro-2'-deoxycytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxic and radiosensitizing properties of the nucleoside analog 5-Chloro-2'-deoxycytidine (CldCyd). While data on its standalone cytotoxicity is limited, this document details its mechanism of action as a potent radiosensitizer, experimental protocols for its evaluation, and quantitative data from key studies. The information presented is intended to support researchers and professionals in the fields of oncology, radiation biology, and drug development in understanding and potentially utilizing this compound in preclinical research.
Introduction
5-Chloro-2'-deoxycytidine (CldCyd) is a halogenated pyrimidine analog that has been investigated for its potential as an anticancer agent. Structurally similar to the natural nucleoside 2'-deoxycytidine, CldCyd can be incorporated into the DNA of proliferating cells. The primary focus of research on CldCyd has been its ability to act as a radiosensitizer, a compound that enhances the cell-killing effects of ionizing radiation. This property is particularly relevant in oncology, where the combination of radiation therapy with sensitizing agents can improve treatment efficacy. This guide summarizes the available in vitro data on CldCyd, with a focus on its radiosensitizing effects, the underlying mechanisms, and the experimental methodologies used for its characterization.
Quantitative Cytotoxicity Data
As of the latest literature review, specific IC50 values for 5-Chloro-2'-deoxycytidine as a standalone cytotoxic agent are not widely reported. The primary measure of its biological activity in vitro is its ability to sensitize cancer cells to radiation, quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Ratio (DER). These ratios indicate the factor by which the radiation dose can be reduced in the presence of the compound to achieve the same level of cell killing.
Table 1: In Vitro Radiosensitizing Effects of 5-Chloro-2'-deoxycytidine (CldCyd)
| Cell Line | Drug Concentration (µM) | Incubation Time (h) | Radiation Dose (cGy) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Ratio (DER) | Reference |
| Chinese Hamster Ovary (CHO) | 3 - 100 | 64 | 200 - 600 | 1.2 - 1.8 | |
| Human Epidermoid Carcinoma (HEp-2) | Not Specified | Not Specified | Not Specified | 1.5 - 1.9 (with Tetrahydrouridine) | [1] |
| Murine Sarcoma (S-180) | Not Specified | Not Specified | Not Specified | 1.5 - 1.9 (with Tetrahydrouridine) | [1] |
| Murine Rhabdomyosarcoma (RIF-1) | Not Specified | Not Specified | Not Specified | 1.5 - 1.9 (with Tetrahydrouridine) | [1] |
Note: The studies on HEp-2, S-180, and RIF-1 cells were conducted in the presence of tetrahydrouridine, an inhibitor of cytidine deaminase, to prevent the rapid catabolism of CldCyd.
Mechanism of Action
The radiosensitizing effect of 5-Chloro-2'-deoxycytidine is primarily attributed to its incorporation into cellular DNA. The proposed mechanism involves several steps:
-
Cellular Uptake and Metabolism: CldCyd is transported into the cell and is phosphorylated by deoxycytidine kinase to its monophosphate form. Further phosphorylation leads to the formation of 5-Chloro-2'-deoxycytidine triphosphate (CldCTP). The efficiency of this process can be enhanced in tumor cells, which may have elevated levels of deoxycytidine kinase.
-
DNA Incorporation: During DNA replication, DNA polymerases can incorporate CldCTP into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).
-
Induction of DNA Damage: The presence of the halogenated pyrimidine in the DNA structure makes it more susceptible to damage upon exposure to ionizing radiation. This can lead to an increase in the formation of DNA strand breaks.[2][3]
-
Inhibition of DNA Repair: The altered DNA structure may also interfere with the normal DNA repair processes, leading to the persistence of radiation-induced damage and ultimately, cell death.
The metabolic activation of CldCyd is crucial for its activity. In some cell lines, its conversion to a radiosensitizer is dependent on the enzymes cytidine deaminase (CD) and deoxycytidylate deaminase (dCMPD).[1]
References
Methodological & Application
Application Notes and Protocols for Inducing DNA Cross-Links with 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the use of 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC), a putative DNA cross-linking agent. Due to the limited availability of specific data for CEDC, this document leverages established principles and protocols from analogous 2-chloroethylating agents, such as the nitrosoureas (e.g., BCNU, CCNU), to provide a comprehensive guide for its application in research. The notes cover the mechanism of action, detailed experimental protocols for inducing and detecting DNA cross-links, and an overview of the cellular DNA damage response pathways involved.
Introduction to this compound (CEDC)
This compound (CEDC) is a synthetic nucleoside analog. Like other agents containing a 2-chloroethyl group, it is designed to act as a DNA alkylating agent. These agents are of significant interest in cancer research and drug development due to their ability to form covalent cross-links between DNA strands. DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The incorporation of the deoxycytidine moiety is intended to facilitate its uptake and incorporation into DNA through cellular nucleoside salvage pathways.
Mechanism of Action
The induction of DNA interstrand cross-links by 2-chloroethylating agents is a well-characterized two-step process.[1]
-
Initial Alkylation (Monoadduct Formation): The chloroethyl group of the agent first reacts with a nucleophilic site on a DNA base, most commonly the N7 or O6 position of guanine, forming a monoadduct. This initial reaction is relatively rapid.
-
Cross-link Formation: The terminal chlorine atom of the attached chloroethyl group is subsequently displaced by a nucleophilic site on the opposite DNA strand. This second step is slower and results in the formation of a stable ethyl bridge covalently linking the two DNA strands.
This mechanism results in the formation of highly toxic interstrand cross-links, which are a major challenge for the cell's DNA repair machinery.
Application Notes
-
Reconstitution and Storage: CEDC should be dissolved in a suitable sterile solvent, such as DMSO, to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. The stability of CEDC in aqueous solutions may be limited, so fresh dilutions in cell culture medium should be prepared immediately before use.
-
Cell Line Selection: The cytotoxic effects of DNA cross-linking agents can vary significantly between different cell lines. It is advisable to perform initial dose-response experiments on a panel of cell lines to determine their relative sensitivities.
-
Treatment Conditions: The optimal concentration and duration of CEDC treatment will depend on the cell line and the desired level of DNA cross-linking. A typical starting point for dose-response experiments could range from low micromolar to millimolar concentrations, with incubation times ranging from 1 to 24 hours.
Experimental Protocols
The following protocols are generalized for the use of chloroethylating agents and should be optimized for CEDC.
General Cell Culture Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of CEDC Working Solution: Thaw a stock solution of CEDC and dilute it to the desired final concentrations in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of CEDC. Include a vehicle control (medium with the same concentration of DMSO as the highest CEDC dose).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Post-Treatment: After the incubation period, wash the cells with PBS and either harvest them for immediate analysis or add fresh medium for recovery or time-course experiments.
Detection of DNA Interstrand Cross-links by Modified Alkaline Comet Assay
The modified alkaline comet assay is a sensitive method for detecting DNA interstrand cross-links. The principle is that ICLs will reduce the migration of DNA fragments induced by a fixed dose of a DNA-damaging agent like ionizing radiation.
-
Cell Treatment and Harvesting: Treat cells with CEDC as described above. After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
Irradiation: Irradiate the cell suspension on ice with a fixed dose of X-rays or gamma-rays (e.g., 5-15 Gy) to induce random DNA strand breaks. A non-irradiated control should also be included.
-
Comet Assay Procedure:
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.
-
Perform alkaline unwinding and electrophoresis (e.g., pH > 13).
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope and quantify the "comet tail moment" or "percentage of DNA in the tail" using appropriate software. A decrease in tail moment in CEDC-treated and irradiated cells compared to cells that were only irradiated is indicative of DNA cross-linking.
Analysis of DNA Damage Response by Western Blotting
The formation of ICLs triggers a robust DNA damage response (DDR), leading to the phosphorylation and ubiquitination of key signaling proteins.
-
Protein Extraction: After CEDC treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against DDR proteins. Key targets include:
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Quantitative data from experiments with analogous chloroethylating agents are presented below for reference. Similar tables should be generated with experimental data obtained using CEDC.
Table 1: Cytotoxicity of Chloroethylating Agents in Human Glioma Cell Lines
| Cell Line | O6-Alkylguanine-DNA Alkyltransferase (ATase) Activity (fmol/mg protein) | BCNU IC50 (µM) |
|---|---|---|
| A172 | < 5 | 15 |
| U87 | 15 | 30 |
| T98G | 250 | 180 |
Data adapted from studies on 1,3-bis(chloroethyl)-nitrosourea (BCNU) and demonstrates the correlation between the DNA repair enzyme ATase and resistance to the drug.[2]
Table 2: Quantification of DNA Lesions Induced by Psoralen + UVA
| UVA Dose (J/cm²) | 8-MOP ICLs (per 10³ nucleotides) | 8-MOP Monoadducts (per 10⁶ nucleotides) |
|---|---|---|
| 0.5 | ~0.04 | 16.7 |
| 2.5 | ~0.08 | 35.5 |
| 10.0 | ~0.13 | 62.9 |
Data from a study on 8-methoxypsoralen (8-MOP) and UVA light, illustrating the dose-dependent formation of interstrand cross-links (ICLs) and monoadducts.[6]
Signaling Pathways
The primary signaling pathway activated in response to ICLs is the Fanconi Anemia (FA) pathway . This complex pathway is essential for the repair of ICLs and the maintenance of genomic stability.[7]
Key steps in the FA pathway:
-
ICL Recognition: The stalled replication fork at the site of the ICL is recognized by the FA core complex.
-
FANCD2/FANCI Monoubiquitination: The FA core complex, a multi-protein ubiquitin ligase, monoubiquitinates the FANCD2 and FANCI proteins.[7] This is a central event in the activation of the pathway.
-
Recruitment of Nucleases: The monoubiquitinated FANCD2/FANCI complex recruits nucleases that incise the DNA on either side of the cross-link, a process known as "unhooking."
-
Translesion Synthesis and Homologous Recombination: The resulting DNA gap is filled by specialized translesion synthesis polymerases, and the DNA double-strand break that is formed is repaired by homologous recombination.
Activation of the FA pathway leads to the phosphorylation of H2AX (forming γH2AX) as a consequence of the DNA double-strand breaks generated during the repair process.
Conclusion
This compound is a promising compound for inducing DNA interstrand cross-links, a potent form of DNA damage with therapeutic potential. While specific data on CEDC is not widely available, the well-established mechanisms and detection methods for analogous chloroethylating agents provide a solid foundation for its investigation. The protocols and information provided herein should serve as a valuable resource for researchers aiming to utilize CEDC in their studies, with the understanding that optimization will be necessary. Careful dose-response experiments and validation of the expected cellular responses are critical for the successful application of this compound.
References
- 1. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fanconi anemia (FA) pathway confers glioma resistance to DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
Application Note: Quantitative Analysis of 5-(2-Chloroethyl)-2'-deoxycytidine DNA Adducts by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in genotoxicity studies, cancer research, and the development of alkylating chemotherapeutic agents.
Introduction
DNA adducts are covalent modifications to DNA that result from exposure to carcinogens or chemotherapeutic agents. Chloroethylating agents, a class of bifunctional alkylating agents used in cancer therapy (e.g., carmustine, lomustine), exert their cytotoxic effects by forming DNA adducts, leading to interstrand cross-links that inhibit DNA replication and transcription. One of the initial monoadducts formed is 5-(2-Chloroethyl)-2'-deoxycytidine (ClEt-dC). The accurate detection and quantification of ClEt-dC are crucial for understanding the mechanism of action of these drugs, assessing DNA damage, and monitoring therapeutic efficacy.
This application note provides a detailed protocol for the sensitive and specific quantification of ClEt-dC in DNA samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method involves enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation and detection using selected reaction monitoring (SRM).
Experimental Protocols
DNA Isolation and Purification
A reliable method for obtaining high-purity DNA is critical to minimize interference and ensure accurate quantification.
Materials:
-
Tissue or cell samples
-
Proteinase K
-
Qiagen DNA isolation columns (or equivalent)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Protocol:
-
Homogenize tissue or lyse cells using standard procedures.
-
Digest the sample with proteinase K to remove proteins.[1]
-
Isolate DNA using a commercial kit (e.g., Qiagen) according to the manufacturer's instructions, which typically involves binding DNA to a silica membrane and washing away contaminants.[1]
-
Elute the purified DNA in nuclease-free water.
-
Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol.[1]
-
Wash the DNA pellet twice with ice-cold 70% ethanol to remove residual salts.[1]
-
Air-dry the pellet and resuspend the DNA in nuclease-free water.
-
Determine DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8).
Enzymatic Hydrolysis of DNA
To analyze the adduct as a modified deoxynucleoside, the DNA polymer must be completely digested.
Materials:
-
Purified DNA sample (10-50 µg)
-
DNase I
-
Alkaline Phosphatase
-
Phosphodiesterase I
-
50 mM Sodium Phosphate / 20 mM MgCl₂ buffer (pH 7.2)[2]
-
3 kDa molecular weight cut-off (MWCO) filter
Protocol:
-
In a microcentrifuge tube, combine 10-50 µg of DNA with the sodium phosphate/MgCl₂ buffer.
-
Add an appropriate isotopically labeled internal standard for ClEt-dC to correct for sample loss and matrix effects.
-
Add DNase I, alkaline phosphatase, and phosphodiesterase I to the mixture.[2][3]
-
Incubate the reaction at 37°C for a minimum of 4 hours, or overnight, to ensure complete digestion.[3]
-
Remove the enzymes by passing the hydrolysate through a 3 kDa MWCO filter.[2] The filtrate contains the deoxynucleosides for analysis.
Sample Enrichment (Optional but Recommended)
For low-abundance adducts, an enrichment step is essential to remove the vast excess of unmodified deoxynucleosides and improve detection sensitivity.[4]
Method: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and highly polar unmodified deoxynucleosides.
-
Elute the ClEt-dC adduct with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial HPLC mobile phase.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution (e.g., Agilent 1200 Series, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB SCIEX QTRAP 5500, Thermo TSQ series)[3]
HPLC Conditions
The following are starting conditions and may require optimization.
-
Column: Reversed-phase C18 column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm)[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C[2]
-
Injection Volume: 10 µL
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 16.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 95 | 5 |
| 28.0 | 95 | 5 |
Note: ClEt-dC is expected to be less polar than the unmodified 2'-deoxycytidine and will therefore have a longer retention time.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Source Temperature: 450°C[5]
-
Capillary Voltage: 3.0 kV[5]
-
Gas Flow: Optimized for the specific instrument
Table 2: SRM Transitions for ClEt-dC and Unmodified Deoxycytidine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-(2-Chloroethyl)-2'-dC | 290.1 | 174.0 | 150 | To be optimized (~15-25) |
| 2'-deoxycytidine (dC) | 228.2 | 112.1 | 50 | To be optimized (~15-25) |
The primary fragmentation pathway for protonated deoxynucleoside adducts is the neutral loss of the 2'-deoxyribose moiety (116.05 Da). The precursor and product ion m/z values for ClEt-dC are calculated based on its chemical formula (C₁₁H₁₆ClN₃O₄). The product ion for dC corresponds to the protonated cytosine base.
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of a ClEt-dC standard and a fixed concentration of an isotopically labeled internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The level of adduct in biological samples is typically reported as the number of adducts per 10⁶ or 10⁸ unmodified parent nucleosides.
Table 3: Summary of Analytical Parameters
| Parameter | This compound (ClEt-dC) | Notes |
| Chemical Formula | C₁₁H₁₆ClN₃O₄ | |
| Monoisotopic Mass | 289.083 Da | |
| Precursor Ion [M+H]⁺ | 290.1 m/z | For SRM analysis in positive ESI mode. |
| Product Ion [M+H-deoxyribose]⁺ | 174.0 m/z | Corresponds to the protonated 5-(2-chloroethyl)cytosine base. |
| Expected Retention | Longer than 2'-deoxycytidine | Due to increased hydrophobicity from the chloroethyl group. |
| Limit of Detection (LOD) | ~1-10 fmol on-column | Typical for DNA adduct analysis; requires empirical determination.[6] |
| Limit of Quantification (LOQ) | ~5-50 fmol on-column | Typical for DNA adduct analysis; requires empirical determination. |
Visualizations
Formation of ClEt-dC Adduct
Caption: Formation of the this compound adduct.
Analytical Workflow
Caption: Workflow for HPLC-MS/MS analysis of ClEt-dC DNA adducts.
References
- 1. Detection and Quantification of DNA Adducts [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Quantifying DNA Damage Induced by 5-(2-Chloroethyl)-2'-deoxycytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a nucleoside analog that belongs to the class of alkylating agents. Its structural similarity to deoxycytidine allows for its incorporation into DNA during replication. The chloroethyl group of CEDC can then form covalent adducts with DNA bases, leading to the formation of DNA monoadducts, interstrand cross-links (ICLs), and DNA-protein cross-links (DPCs). These lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The quantification of CEDC-induced DNA damage is crucial for understanding its mechanism of action, evaluating its efficacy as a potential therapeutic agent, and developing strategies to modulate its activity.
This document provides detailed application notes and protocols for quantifying DNA damage induced by CEDC, focusing on established methodologies such as the comet assay and the γ-H2AX foci formation assay. It also outlines the key signaling pathways activated in response to CEDC-induced DNA damage.
Data Presentation: Quantitative Analysis of DNA Damage
The extent of DNA damage induced by CEDC is dependent on both the concentration of the drug and the duration of exposure. The following tables summarize representative quantitative data for DNA damage induced by alkylating and cross-linking agents, which can be considered analogous to the expected effects of CEDC.
Table 1: Dose-Response of DNA Damage
| Assay Type | Endpoint Measured | Concentration of Alkylating Agent | Result (Example) |
| Alkaline Comet Assay | % Tail DNA | 0 µM (Control) | 5% |
| 10 µM | 25% | ||
| 50 µM | 60% | ||
| 100 µM | 85% | ||
| γ-H2AX Foci Assay | Average Foci per Cell | 0 µM (Control) | <1 |
| 1 µM | 15 | ||
| 5 µM | 40 | ||
| 10 µM | 75 |
Table 2: Time-Course of DNA Damage and Repair
| Time Point | Alkaline Comet Assay (% Tail DNA) | γ-H2AX Foci per Cell |
| 0 hr (End of Treatment) | 80% | 70 |
| 6 hr | 55% | 50 |
| 12 hr | 30% | 25 |
| 24 hr | 15% | 10 |
| 48 hr | <10% | <5 |
Experimental Protocols
Protocol 1: Quantification of DNA Strand Breaks and Alkali-Labile Sites using the Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[1] Under alkaline conditions, damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" with a tail of fragmented DNA. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
Fully frosted microscope slides
-
1% and 0.5% Normal Melting Point (NMP) Agarose
-
0.5% Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of CEDC for the specified duration. Include a vehicle-treated control.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Cell Encapsulation: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C and immediately pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on a cold plate.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Perform electrophoresis in the same buffer at 25V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with Neutralization Buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA staining solution according to the manufacturer's instructions.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to determine the percentage of DNA in the tail (% Tail DNA), tail length, and tail moment. At least 50-100 cells should be scored per sample.
Protocol 2: Detection of DNA Double-Strand Breaks using γ-H2AX Foci Formation Assay
Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[2] Immunofluorescence staining of γ-H2AX allows for the visualization and quantification of DSBs as discrete nuclear foci.
Materials:
-
Cell culture plates or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor® 488)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips in a culture plate or in chamber slides and allow them to adhere. Treat cells with the desired concentrations of CEDC for the specified duration.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-γ-H2AX primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software. Analyze at least 100 cells per sample.
Signaling Pathways and Experimental Workflows
CEDC-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
DNA Damage Response to CEDC
The primary sensors of DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[1][3] ATM is primarily activated by DSBs, while ATR is activated by single-stranded DNA (ssDNA) regions that can arise from stalled replication forks or the processing of DNA adducts.
Experimental Workflow for Quantifying CEDC-Induced DNA Damage
The following diagram illustrates a typical workflow for quantifying DNA damage induced by CEDC.
References
- 1. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide kinetics of DNA excision repair in relation to chromatin state and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
5-(2-Chloroethyl)-2'-deoxycytidine for studying DNA repair pathways
An Application Note on the Use of 5-(2-Chloroethyl)-2'-deoxycytidine for Studying DNA Repair Pathways
Introduction
This compound (CedC) is a synthetic nucleoside analog designed for the investigation of DNA damage response (DDR) and repair mechanisms. Its chemical structure, featuring a deoxycytidine backbone and a reactive 2-chloroethyl group, allows it to function as a potent DNA damaging agent upon incorporation into the genome. Specifically, CedC is proposed to act as a prodrug that, once integrated into DNA, forms highly cytotoxic DNA interstrand crosslinks (ICLs). These lesions covalently link the two strands of the DNA double helix, posing a formidable block to essential cellular processes like DNA replication and transcription.[1][2][3][4]
The cellular response to ICLs is complex and involves multiple DNA repair pathways, most notably the Fanconi Anemia (FA) pathway.[5][6][7] The FA pathway is a specialized repair process that coordinates with homologous recombination (HR) and nucleotide excision repair (NER) to resolve ICLs and maintain genomic stability.[5] Consequently, CedC serves as a valuable tool for researchers to induce ICLs with spatiotemporal control, enabling detailed studies of the FA pathway, screening for inhibitors of ICL repair, and identifying synthetic lethal interactions in cancer cells deficient in specific DNA repair pathways.
This document provides detailed application notes on the mechanism of CedC, protocols for its use in key cellular assays, and representative data to guide researchers in its application.
Mechanism of Action
The proposed mechanism of action for CedC begins with its uptake by the cell and subsequent phosphorylation by cellular kinases to this compound triphosphate. This triphosphate form is then recognized by DNA polymerases and incorporated into newly synthesized DNA during replication.
Once incorporated, the 2-chloroethyl group is positioned to induce DNA damage. It is hypothesized to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then attack a nucleophilic site on a neighboring base, most commonly the N7 position of a guanine residue on the opposite DNA strand. This reaction results in the formation of a stable covalent interstrand crosslink, which stalls replication forks and triggers the DNA damage response.
The Fanconi Anemia DNA Repair Pathway
The repair of ICLs is critically dependent on the Fanconi Anemia (FA) pathway.[7] The presence of an ICL-stalled replication fork leads to the recruitment of the FA core complex, a multi-protein ubiquitin ligase.[8] The core complex then monoubiquitinates the FANCD2-FANCI heterodimer, a key event that serves as a platform for the recruitment of downstream repair factors.[6][7][9] These factors include nucleases that incise the DNA backbone to "unhook" the crosslink, translesion synthesis (TLS) polymerases to bypass the lesion, and homologous recombination proteins to repair the resulting double-strand break and restore the original DNA sequence.[1]
Experimental Protocols
The following protocols are designed to assess the cellular response to CedC-induced DNA damage.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the cytotoxic effects of CedC.
Materials:
-
Cells of interest (e.g., wild-type and FA-deficient cell lines)
-
Complete cell culture medium
-
CedC stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
CedC Treatment: Prepare serial dilutions of CedC in complete medium. Remove the medium from the wells and add 100 µL of the CedC dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of CedC that inhibits cell growth by 50%).
Protocol 2: Immunofluorescence for γH2AX and FANCD2 Foci
This protocol visualizes the formation of nuclear foci by γH2AX (a marker for DNA double-strand breaks, which are intermediates in ICL repair) and monoubiquitinated FANCD2 (a marker for FA pathway activation).[12]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
CedC solution
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-γH2AX, mouse anti-FANCD2)
-
Fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with a specific concentration of CedC (e.g., 1 µM) for a set time (e.g., 16-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslips on microscope slides with mounting medium.
-
Imaging and Analysis: Visualize the foci using a fluorescence microscope. Quantify the number of foci per cell. Cells positive for both γH2AX and FANCD2 foci indicate active ICL repair.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Representative IC₅₀ Values for CedC in Different Cell Lines
| Cell Line | Genotype | IC₅₀ (nM) (Mean ± SD) | Description |
| WT | Wild-Type | 150 ± 15 | Normal DNA repair capacity. |
| FA-A | FANCA -/- | 10 ± 2 | Deficient in FA pathway; highly sensitive. |
| BRCA2 | BRCA2 -/- | 8 ± 1.5 | Deficient in Homologous Recombination; highly sensitive. |
| NER- | XPF -/- | 25 ± 5 | Deficient in Nucleotide Excision Repair; sensitive. |
Note: Data are representative and should be determined experimentally.
Table 2: Quantification of DNA Damage Foci Formation
| Cell Line | Treatment (24h) | % γH2AX Positive Cells | % FANCD2 Foci Positive Cells |
| WT | Vehicle | < 5% | < 2% |
| WT | 1 µM CedC | > 80% | > 75% |
| FA-A | Vehicle | < 5% | < 2% |
| FA-A | 1 µM CedC | > 90% | < 5% |
Note: Data are representative. A cell is considered positive if >10 foci are detected.
Experimental Workflow Visualization
A logical workflow is crucial for planning experiments using CedC.
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repair of DNA interstrand crosslinks: molecular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key mechanism in Fanconi Anemia pathway discovered with the C-Trap - Scientific Update - LUMICKS [lumicks.com]
- 7. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 8. Dedicated to the core: understanding the Fanconi anemia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(2-Chloroethyl)-2'-deoxycytidine in Cancer Research: An Overview
Initial searches for "5-(2-Chloroethyl)-2'-deoxycytidine" (CEDC) in the context of cancer research have revealed a significant lack of specific preclinical or clinical data. The scientific literature does not contain substantial evidence of its evaluation as an anticancer agent. Therefore, detailed application notes, quantitative data, and established experimental protocols for CEDC in oncology are not available at this time.
While the direct application of CEDC in cancer research is not documented, the broader class of 2'-deoxycytidine analogs is of significant interest in oncology. To provide a relevant framework, this document will discuss the general principles of nucleoside analogs in cancer therapy, with a focus on well-studied examples.
General Principles of Nucleoside Analogs in Cancer Research
Nucleoside analogs are a class of chemotherapy agents that are structurally similar to natural nucleosides.[1][2] These molecules can interfere with DNA and RNA synthesis and function, leading to the inhibition of cancer cell proliferation and the induction of cell death.[3][4] Their general mechanism involves intracellular phosphorylation to the active triphosphate form, which can then be incorporated into nascent DNA or RNA strands, or can inhibit enzymes essential for nucleic acid synthesis.[2]
Well-Studied 2'-Deoxycytidine Analogs in Cancer Research
To illustrate the potential applications and mechanisms of 2'-deoxycytidine analogs, two prominent examples are discussed below:
-
5-aza-2'-deoxycytidine (Decitabine): This is a well-established anticancer agent approved for the treatment of myelodysplastic syndromes (MDS).[5][6] Its primary mechanism of action is the inhibition of DNA methyltransferase, leading to the demethylation of DNA and the re-expression of silenced tumor suppressor genes.[7][8] This epigenetic modification can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[9][10]
-
5-fluoro-2'-deoxycytidine (FdCyd): This analog exerts its anticancer effects primarily through the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines.[11][12] Inhibition of this enzyme leads to a depletion of thymidine triphosphate, which is necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis.[12][13]
Hypothetical Mechanism of Action and Experimental Workflow
While no specific data exists for CEDC, a hypothetical mechanism based on its structure as a nucleoside analog could involve its incorporation into DNA, leading to DNA damage and cell cycle arrest. The workflow for evaluating such a compound would typically follow a standard preclinical drug discovery pipeline.
Caption: A generalized workflow for the preclinical evaluation of a novel nucleoside analog in cancer research.
Hypothetical Signaling Pathway of a DNA-Incorporated Nucleoside Analog
The following diagram illustrates a potential signaling pathway for a hypothetical 2'-deoxycytidine analog that, once incorporated into DNA, triggers a DNA damage response.
Caption: A diagram of a hypothetical signaling pathway initiated by the incorporation of a nucleoside analog into DNA.
Application Notes
Due to the absence of specific research on this compound in cancer, the following application notes are generalized for the study of novel nucleoside analogs.
1. In Vitro Cytotoxicity Assessment:
-
Objective: To determine the concentration-dependent cytotoxic effects of a novel nucleoside analog on a panel of human cancer cell lines.
-
Methodology: Utilize colorimetric assays such as MTT or resazurin-based assays to measure cell viability after a defined exposure period (e.g., 72 hours). A broad panel of cell lines from different cancer types (e.g., leukemia, lymphoma, solid tumors) should be used to identify potential selectivity.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's potency.
2. Cell Cycle Analysis:
-
Objective: To investigate the effect of the nucleoside analog on cell cycle progression.
-
Methodology: Treat cancer cells with the compound at concentrations around the IC50 value for various time points. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify potential cell cycle arrest.
3. Apoptosis Induction:
-
Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.
-
Methodology: Treat cells with the compound and assess for markers of apoptosis, such as Annexin V staining (for early apoptosis) and propidium iodide staining (for late apoptosis/necrosis) by flow cytometry. Western blot analysis for cleaved caspases (e.g., caspase-3, caspase-9) and PARP can also be performed.
-
Data Analysis: Quantify the percentage of apoptotic cells and assess the activation of apoptotic signaling pathways.
Experimental Protocols
The following are generalized protocols that would be adapted for the specific investigation of a novel nucleoside analog like CEDC.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., human xenograft) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the nucleoside analog via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor efficacy.
Conclusion
While this compound (CEDC) is not a documented agent in cancer research, the field of nucleoside analogs remains a cornerstone of oncology drug development.[2] The established methodologies for evaluating novel nucleoside analogs provide a clear path for the preclinical assessment of new chemical entities. Future research could potentially explore the synthesis and biological activity of CEDC to determine if it possesses any anticancer properties, but based on current literature, it is an uninvestigated compound in this context.
References
- 1. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside and nucleobase analogs in cancer treatment: not only sapacitabine, but also gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-demethylating agents target colorectal cancer cells by inducing viral mimicry by endogenous transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA demethylation by 5-aza-2-deoxycytidine treatment abrogates 17 beta-estradiol-induced cell growth and restores expression of DNA repair genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. brieflands.com [brieflands.com]
- 12. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
Application Notes and Protocols for In Vitro Dose-Response Analysis of 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a synthetic nucleoside analog. Structurally, it is characterized by a 2'-deoxycytidine core with a reactive 2-chloroethyl group attached to the C5 position of the pyrimidine ring. This chloroethyl moiety suggests that CEDC functions as a DNA alkylating agent. Alkylating agents are a class of chemotherapeutic compounds that exert their cytotoxic effects by covalently attaching alkyl groups to DNA. This can lead to the formation of DNA monoadducts and highly cytotoxic interstrand crosslinks (ICLs), which impede DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis). The in vitro evaluation of CEDC is essential to characterize its dose-dependent anti-proliferative and cytotoxic effects, elucidate its mechanism of action, and identify potential therapeutic applications.
These application notes provide a comprehensive set of protocols for conducting a thorough in vitro dose-response analysis of CEDC. The methodologies cover the assessment of cytotoxicity, the induction of DNA damage, and the analysis of subsequent cellular signaling pathways.
Data Presentation
As no specific quantitative data for the in vitro dose-response of this compound was found in the public domain, the following tables are presented as templates for data organization. Researchers should populate these tables with their empirically determined experimental results.
Table 1: Cytotoxicity of CEDC in Human Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| [e.g., MCF-7] | 24 | [Enter Value] |
| 48 | [Enter Value] | |
| 72 | [Enter Value] | |
| [e.g., HCT116] | 24 | [Enter Value] |
| 48 | [Enter Value] | |
| 72 | [Enter Value] | |
| [e.g., A549] | 24 | [Enter Value] |
| 48 | [Enter Value] | |
| 72 | [Enter Value] |
IC50 (half-maximal inhibitory concentration) values should be determined from dose-response curves generated using the MTT or a similar cell viability assay.
Table 2: Induction of Apoptosis by CEDC
| Cell Line | CEDC Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| [e.g., HCT116] | Control (0) | 48 | [Enter Value] | [Enter Value] |
| [IC50/2] | 48 | [Enter Value] | [Enter Value] | |
| [IC50] | 48 | [Enter Value] | [Enter Value] | |
| [2 x IC50] | 48 | [Enter Value] | [Enter Value] |
Data to be acquired via Annexin V/Propidium Iodide staining followed by flow cytometry.
Table 3: Cell Cycle Analysis Following CEDC Treatment
| Cell Line | CEDC Concentration (µM) | Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| [e.g., HCT116] | Control (0) | 24 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| [IC50] | 24 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
Data to be acquired by propidium iodide staining of fixed cells followed by flow cytometry.
Experimental Protocols & Methodologies
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of CEDC that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CEDC), dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CEDC in complete medium. A suggested starting range, based on related compounds like 5-Chloro-2'-deoxycytidine, could be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CEDC. Include a vehicle control (medium with the same concentration of DMSO used for the highest CEDC dose).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the CEDC concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the cytotoxicity of CEDC using the MTT assay.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by CEDC.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
CEDC
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with CEDC at various concentrations (e.g., IC50/2, IC50, and 2 x IC50) for a predetermined time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis
This protocol assesses the effect of CEDC on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
CEDC
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with CEDC at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Assessment of DNA Damage using the Comet Assay
This protocol visualizes and quantifies DNA double-strand breaks at the single-cell level.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
CEDC
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain like SYBR Green)
-
Microscope slides
-
Low-melting-point agarose
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with various concentrations of CEDC for a short duration (e.g., 2-4 hours) to induce primary DNA damage.
-
Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis. The fragmented DNA (from damaged cells) will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye. Visualize the comets using a fluorescence microscope.
-
Quantification: Analyze at least 50 cells per treatment group using comet assay software to quantify the extent of DNA damage (e.g., by measuring the tail moment).
Signaling Pathways and Visualization
CEDC, as a putative chloroethylating agent, is expected to induce a DNA Damage Response (DDR). The formation of DNA adducts and interstrand crosslinks activates sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. If the damage is irreparable, the same pathways can trigger apoptosis.
Application Notes: Measuring Apoptosis after 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a deoxycytidine analog that functions as a DNA-damaging agent. Its mechanism of action involves incorporation into DNA, leading to the formation of DNA adducts and strand breaks.[1][2] This DNA damage triggers a cellular stress response, which, if the damage is too severe to be repaired, can activate programmed cell death, or apoptosis.[1] The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.[3] Therefore, accurately measuring apoptosis following CEDC treatment is critical for evaluating its efficacy and understanding its molecular mechanism in cancer research and drug development.
These application notes provide a detailed overview of the key signaling pathways involved and present robust protocols for quantifying apoptosis induced by CEDC.
DNA Damage-Induced Apoptosis Signaling Pathway
Upon treatment with CEDC, the resulting DNA damage activates complex intracellular signaling cascades. The cell cycle is arrested to allow for DNA repair.[1] However, extensive damage triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.[3][4] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[5][6] DNA damage leads to the activation of pro-apoptotic proteins, which permeabilize the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm.[3][4] Cytochrome c then binds to Apoptotic Peptidase Activating Factor 1 (APAF-1), forming the apoptosome, which activates initiator caspase-9.[4] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[4][7]
Caption: DNA damage-induced intrinsic apoptosis pathway.
Experimental Protocols for Measuring Apoptosis
Several robust methods are available to detect and quantify the different stages of apoptosis.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This is one of the most common methods for detecting early and late-stage apoptosis. In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[8][9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both stains, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]
Caption: Workflow for Annexin V and PI staining.
Protocol:
-
Cell Preparation: Seed cells at an appropriate density and treat with various concentrations of CEDC for the desired time. Include an untreated control.
-
Harvesting: After treatment, carefully collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant which contains apoptotic bodies.[10]
-
Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C.[9] Discard the supernatant and wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[11] Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 1-2 µL of a PI working solution (e.g., 100 µg/mL).[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible, preferably within one hour.[8]
Caspase-3/7 Activity Assay
Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[12] These assays utilize a specific tetrapeptide substrate (DEVD) that is recognized and cleaved by active caspase-3 and -7.[13] The substrate is conjugated to a reporter molecule, either a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) group.[12][14] Upon cleavage, the reporter molecule is released, and the resulting signal (absorbance or fluorescence) is proportional to the caspase activity in the sample.[14] Luminescent assays are also available, where cleavage of the substrate releases a substrate for luciferase, generating light.[13]
Caption: Workflow for a luminescent Caspase-3/7 assay.
Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence assays and treat with CEDC.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.[13]
-
Incubation: Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[12]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[13] The luminescent signal is proportional to the amount of caspase activity.
TUNEL (TdT dUTP Nick-End Labeling) Assay
Principle: During the later stages of apoptosis, endonucleases cleave DNA into internucleosomal fragments.[15][16] This process generates a large number of DNA strand breaks (nicks). The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to add labeled dUTPs (e.g., conjugated with a fluorophore like FITC or a tag like BrdU) to the 3'-hydroxyl ends of these DNA fragments.[17] The labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.[15][17]
Caption: General workflow for TUNEL staining.
Protocol (for Microscopy):
-
Cell Culture: Grow cells on glass coverslips and treat with CEDC.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 30 minutes at room temperature.[18] After washing, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes.[18]
-
Labeling: Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's protocol. Incubate the coverslips with this mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[19]
-
Washing: Stop the reaction and wash the coverslips thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining and Mounting: Mount the coverslips onto microscope slides using a mounting medium that contains a nuclear counterstain like DAPI to visualize all cell nuclei.
-
Analysis: Observe the slides under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).[18]
Data Presentation
Quantitative data from apoptosis assays should be presented clearly to allow for easy comparison between different treatment conditions.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment (24h) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| CEDC (10 µM) | 75.2 ± 3.5 | 15.8 ± 2.2 | 9.0 ± 1.3 |
| CEDC (50 µM) | 40.1 ± 4.2 | 35.6 ± 3.1 | 24.3 ± 2.8 |
| Staurosporine (1 µM) | 15.3 ± 2.8 | 48.9 ± 4.5 | 35.8 ± 3.9 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 2: Caspase-3/7 Activity
| Treatment (12h) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Untreated Control | 15,230 ± 1,150 | 1.0 |
| CEDC (10 µM) | 48,740 ± 3,480 | 3.2 |
| CEDC (50 µM) | 125,400 ± 9,800 | 8.2 |
| Staurosporine (1 µM) | 188,900 ± 15,100 | 12.4 |
| Data are represented as mean ± standard deviation from a representative experiment performed in triplicate. |
Table 3: Quantification of TUNEL-Positive Cells
| Treatment (48h) | Total Cells Counted | TUNEL-Positive Cells | % Apoptotic Cells |
| Untreated Control | 521 | 12 | 2.3 |
| CEDC (10 µM) | 498 | 85 | 17.1 |
| CEDC (50 µM) | 507 | 211 | 41.6 |
| Data are from a representative experiment. At least 500 cells were counted per condition across multiple fields of view. |
Confirmation by Western Blotting
Principle: Western blotting is a powerful technique to confirm apoptosis by detecting changes in the expression and cleavage of key apoptotic proteins. The activation of caspases and the cleavage of their substrates are definitive markers of apoptosis.[7]
Protocol:
-
Lysate Preparation: After CEDC treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Key Apoptotic Markers for Western Blot Analysis:
| Protein Target | Expected Change with CEDC Treatment | Rationale |
| Caspase-3 | Decrease of pro-caspase-3 (~32 kDa), appearance of cleaved fragments (p17, p12 kDa) | Cleavage indicates activation of this key executioner caspase.[20] |
| PARP-1 | Decrease of full-length PARP-1 (~116 kDa), appearance of cleaved fragment (~89 kDa) | PARP-1 is a primary substrate of caspase-3; its cleavage is a hallmark of apoptosis.[20] |
| Caspase-9 | Decrease of pro-caspase-9 (~47 kDa), appearance of cleaved fragment (~35 kDa) | Cleavage indicates activation of the intrinsic pathway initiator caspase.[7] |
| Bcl-2 | Decrease in expression | Downregulation of this anti-apoptotic protein facilitates apoptosis.[21] |
| Bax | Increase in expression or translocation to mitochondria | Upregulation of this pro-apoptotic protein promotes mitochondrial permeabilization.[21] |
| Phospho-H2AX (γH2AX) | Increase in signal (~15 kDa) | A sensitive marker for DNA double-strand breaks, confirming the initial action of CEDC.[1][2] |
References
- 1. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TUNEL staining [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Video: The TUNEL Assay [jove.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a nucleoside analog with potential as a chemotherapeutic agent. Its structure, featuring a 2-chloroethyl group, suggests a mechanism of action involving DNA alkylation, a well-established strategy in cancer therapy. Alkylating agents covalently modify DNA, leading to strand breaks, cross-linking, and ultimately, cell death. To enhance therapeutic efficacy and overcome potential resistance mechanisms, CEDC may be investigated in combination with other chemotherapeutic drugs. This document provides a framework for the preclinical evaluation of CEDC in combination therapies, including theoretical rationales for drug combinations, detailed experimental protocols for assessing synergy, and methodologies for in vivo validation.
Rationale for Combination Therapy
The therapeutic potential of CEDC can be amplified by combining it with agents that have complementary mechanisms of action. Rational combinations aim to target different pathways involved in cancer cell proliferation and survival, potentially leading to synergistic effects where the combined effect is greater than the sum of the individual effects.
Potential Combination Strategies:
-
DNA Repair Inhibitors: Combining CEDC with inhibitors of DNA repair pathways, such as PARP (Poly(ADP-ribose) polymerase) inhibitors, could prevent cancer cells from repairing the DNA damage induced by CEDC, thereby enhancing its cytotoxic effects.
-
Cell Cycle Checkpoint Inhibitors: Chemotherapeutics that target cell cycle checkpoints (e.g., ATR or Chk1 inhibitors) can prevent cells from arresting to repair DNA damage, forcing them into apoptosis when treated with a DNA-damaging agent like CEDC.
-
Antimetabolites: Combining CEDC with antimetabolites (e.g., gemcitabine, 5-fluorouracil) that interfere with DNA synthesis could create a multi-pronged attack on DNA replication and integrity.
-
Topoisomerase Inhibitors: Co-administration with topoisomerase inhibitors (e.g., irinotecan, etoposide) can lead to an accumulation of DNA strand breaks, complementing the alkylating damage from CEDC.
The following diagram illustrates a potential synergistic mechanism between CEDC and a PARP inhibitor.
Caption: Proposed synergistic mechanism of CEDC and a PARP inhibitor.
Preclinical Evaluation of CEDC Combination Therapy
A systematic preclinical evaluation is crucial to identify synergistic combinations and to understand their mechanisms of action before proceeding to clinical studies.
In Vitro Synergy Assessment
The initial step involves assessing the cytotoxic effects of CEDC in combination with other agents on a panel of cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity Data for CEDC Combinations
| Cell Line | Drug Combination (CEDC +) | IC50 (µM) - CEDC Alone | IC50 (µM) - Partner Drug Alone | IC50 (µM) - Combination (Fixed Ratio) | Combination Index (CI) at ED50 | Interpretation |
| HT-29 (Colon) | PARP Inhibitor | 5.2 | 1.8 | CEDC: 1.5, Partner: 0.5 | 0.45 | Synergy |
| A549 (Lung) | Gemcitabine | 8.1 | 0.05 | CEDC: 2.5, Partner: 0.015 | 0.62 | Synergy |
| MCF-7 (Breast) | Irinotecan | 3.5 | 0.2 | CEDC: 2.0, Partner: 0.15 | 1.05 | Additive |
| PANC-1 (Pancreatic) | PARP Inhibitor | 10.5 | 2.5 | CEDC: 3.0, Partner: 0.7 | 0.52 | Synergy |
Note: Data presented are hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Cytotoxicity and Synergy Analysis
-
Cell Culture: Culture selected cancer cell lines in their recommended media and conditions.
-
Drug Preparation: Prepare stock solutions of CEDC and the combination agent in a suitable solvent (e.g., DMSO) and dilute to working concentrations in culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of CEDC and the partner drug individually to determine their respective IC50 values.
-
Combination: Treat cells with the drugs in combination, typically at a constant, non-antagonistic ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Incubation: Incubate the treated plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the nature of the interaction (synergy, additivity, or antagonism) by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro assessment of drug synergy.
In Vivo Efficacy Studies
Promising synergistic combinations identified in vitro should be validated in vivo using animal models.
Table 2: Hypothetical In Vivo Efficacy of CEDC in Combination with a PARP Inhibitor in a Xenograft Model
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 | 1500 ± 250 | - | +2.0 |
| CEDC (10 mg/kg) | 10 | 900 ± 180 | 40 | -3.5 |
| PARP Inhibitor (50 mg/kg) | 10 | 1050 ± 200 | 30 | -1.5 |
| CEDC + PARP Inhibitor | 10 | 300 ± 90 | 80 | -5.0 |
Note: Data presented are hypothetical and for illustrative purposes.
Experimental Protocol: In Vivo Xenograft Model Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., HT-29) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment Administration:
-
Administer CEDC and the partner drug via appropriate routes (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules.
-
Include control groups receiving vehicle, CEDC alone, and the partner drug alone.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess the statistical significance of the differences between treatment groups.
-
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The preclinical evaluation of this compound in combination with other chemotherapeutics offers a promising avenue for developing more effective cancer treatments. By systematically assessing synergy in vitro and validating promising combinations in vivo, researchers can identify novel therapeutic strategies with enhanced efficacy. The protocols and frameworks outlined in these application notes provide a comprehensive guide for the preclinical development of CEDC-based combination therapies.
Application Notes and Protocols for 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a synthetic nucleoside analog with potential therapeutic applications, particularly in antiviral and anticancer research. As a derivative of deoxycytidine, its mechanism of action is hypothesized to involve its phosphorylation to the active triphosphate form, which can then be incorporated into nascent DNA strands during replication. This incorporation can lead to chain termination, DNA damage, and ultimately, inhibition of cellular proliferation or viral replication. These application notes provide detailed protocols for assays to evaluate the biological activity of CEDC.
Mechanism of Action
The proposed mechanism of action for CEDC is analogous to other cytotoxic nucleoside analogs. Once it enters the cell, CEDC is sequentially phosphorylated by cellular kinases to its active triphosphate form, CEDC-triphosphate (CEDC-TP). CEDC-TP can then act as a substrate for DNA polymerases. Its incorporation into a growing DNA strand is thought to be a key step in its cytotoxic and antiviral effects. The presence of the 2-chloroethyl group can lead to the formation of DNA adducts or intra- and inter-strand cross-links, further disrupting DNA replication and repair processes and ultimately inducing apoptosis. A related compound, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), has demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), suggesting a similar potential for CEDC.[1]
Data Presentation
The following tables summarize hypothetical quantitative data for CEDC activity against a cancer cell line (e.g., HeLa) and a virus (e.g., Herpes Simplex Virus Type 1). These values are for illustrative purposes to guide researchers in their data presentation.
Table 1: Cytotoxicity of CEDC on HeLa Cells
| Assay Type | Parameter | CEDC | Doxorubicin (Control) |
| Cell Viability (MTT Assay) | IC50 (µM) after 72h | 15.2 | 0.8 |
| Apoptosis (Annexin V Assay) | % Apoptotic Cells at 24h (at IC50) | 45% | 60% |
| Cell Proliferation (EdU Assay) | % Inhibition at 24h (at IC50) | 70% | 85% |
Table 2: Antiviral Activity of CEDC against HSV-1
| Assay Type | Parameter | CEDC | Acyclovir (Control) |
| Plaque Reduction Assay | EC50 (µM) | 2.5 | 0.5 |
| Viral Yield Reduction Assay | 90% Inhibition (µM) | 8.0 | 1.2 |
| Cytotoxicity in Host Cells (Vero) | CC50 (µM) | >100 | >200 |
| Selectivity Index (SI = CC50/EC50) | SI | >40 | >400 |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: Cell Viability MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of CEDC on a selected cancer cell line.
Materials:
-
Target cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CEDC stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of CEDC in complete medium.
-
Remove the medium from the wells and add 100 µL of the CEDC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest CEDC concentration (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Viral Plaque Reduction Assay
This protocol is for determining the half-maximal effective concentration (EC50) of CEDC against a lytic virus like HSV-1.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)
-
Complete cell culture medium
-
Virus stock of known titer (e.g., HSV-1)
-
CEDC stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus in serum-free medium.
-
Remove the medium from the wells and infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, allowing for viral adsorption.
-
During the incubation, prepare serial dilutions of CEDC in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add 2 mL of the CEDC-containing overlay medium to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each CEDC concentration compared to the virus control. Determine the EC50 value from a dose-response curve.
Protocol 3: DNA Incorporation Assay
This protocol outlines a method to determine if CEDC is incorporated into newly synthesized DNA, a key aspect of its proposed mechanism of action. This can be achieved using a click chemistry-based approach with an alkyne-modified analog of CEDC or by detecting DNA damage response. Here, we describe a method to detect the DNA damage response as an indirect measure of incorporation and subsequent DNA lesions.
Materials:
-
Target cell line
-
Complete cell culture medium
-
CEDC stock solution
-
Antibodies against DNA damage markers (e.g., anti-phospho-H2A.X)
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on coverslips in a 24-well plate or in a 6-well plate.
-
Treat the cells with various concentrations of CEDC for different time points (e.g., 6, 12, 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with the primary antibody against a DNA damage marker (e.g., γH2AX) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides or prepare cells for flow cytometry.
-
Analyze the fluorescence signal. An increase in the DNA damage marker signal in CEDC-treated cells compared to controls would suggest that CEDC incorporation leads to DNA damage.
References
Troubleshooting & Optimization
instability of 5-(2-Chloroethyl)-2'-deoxycytidine in solution and storage
This technical support center provides guidance on the common challenges associated with the stability of 5-(2-Chloroethyl)-2'-deoxycytidine in solution and during storage. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific quantitative stability data for this compound in solution is limited in publicly available literature. The guidance provided here is based on general principles of chemical stability for nucleoside analogs and data from structurally similar compounds. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the behavior of similar nucleoside analogs, the stability of this compound in solution is likely influenced by several factors:
-
pH: Solutions that are too acidic or too alkaline can promote hydrolysis or other degradation pathways. For many nucleoside analogs, neutral or slightly acidic pH conditions are optimal for stability.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] It is crucial to store solutions at low temperatures and minimize time spent at room temperature.
-
Light: Exposure to UV or even ambient light can cause photodegradation of the molecule.[1]
-
Solvent: The choice of solvent can impact stability. While aqueous buffers are common for biological experiments, organic solvents like DMSO are often used for stock solutions. The stability in each should be considered.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative damage.
Q2: How should solid this compound be stored?
The solid form of this compound is generally more stable than its solutions. According to safety data sheets, the compound is chemically stable under standard ambient conditions (room temperature) for storage.[2] However, for long-term storage, it is best practice to store the solid compound in a tightly sealed container, protected from light and moisture, at -20°C.
Q3: What are the recommended conditions for storing solutions of this compound?
For solutions of this compound, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store solutions frozen at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Protection: Store solution vials in the dark or use amber-colored vials to protect from light.
-
Inert Atmosphere: For sensitive applications, degassing the solvent or purging the vial with an inert gas like argon or nitrogen before sealing can help minimize oxidation.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, based on its structure and the known degradation of similar compounds, potential pathways include:
-
Hydrolysis of the N-glycosidic bond: This would separate the chloroethyl-cytosine base from the deoxyribose sugar.
-
Dehalogenation: The chloroethyl group may undergo reactions, potentially leading to cyclization or reaction with nucleophiles in the solution.
-
Modification of the pyrimidine ring: The cytosine ring itself can be susceptible to hydrolytic deamination or opening, especially at non-neutral pH. For instance, the related compound 5-aza-2'-deoxycytidine is known to undergo hydrolytic opening of its triazine ring.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using a frozen stock, use a fresh aliquot that has not been previously thawed. Perform a concentration check of the solution using a validated analytical method (e.g., HPLC-UV). |
| Inconsistent experimental results between batches. | Inconsistent concentration of the active compound due to degradation during storage or handling. | Standardize the protocol for solution preparation, storage, and handling. Always use solutions that have been stored for a similar duration. Consider performing a stability study under your specific experimental conditions. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Analyze a freshly prepared solution as a reference. If new peaks appear over time, it indicates degradation. Attempt to characterize the degradation products if necessary for your research. Store solutions under more stringent conditions (e.g., lower temperature, protected from light). |
| Precipitate formation in frozen solutions upon thawing. | The compound may have limited solubility at lower temperatures or the buffer components may have precipitated. | Before use, ensure the solution is brought to room temperature and that all precipitate has redissolved. Gentle vortexing or sonication may be necessary. If the precipitate does not redissolve, it may be a degradation product, and a fresh solution should be prepared. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance in a chemical fume hood.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., to 37°C) may be applied if necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into single-use, sterile, amber-colored vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer by HPLC-UV
-
Materials:
-
Stock solution of this compound in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., acetonitrile and water gradient)
-
Incubator or water bath
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Incubate the working solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
-
Visualizations
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
Technical Support Center: 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) Experiments
Disclaimer: 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a specialized research compound with limited publicly available data. This guide is formulated based on the general principles of nucleoside analogs and compounds with alkylating moieties. All recommendations should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound (CEDC)?
A1: As a deoxycytidine analog, CEDC is likely recognized by cellular machinery and incorporated into DNA during replication. The 2-chloroethyl group is a reactive moiety, suggesting that once incorporated, CEDC may function as an alkylating agent, forming covalent adducts with DNA. This can lead to DNA damage, replication stress, cell cycle arrest, and ultimately, apoptosis.
Q2: How should I store and handle CEDC?
A2: While specific stability data for CEDC is unavailable, general recommendations for similar nucleoside analogs suggest storing the solid compound at -20°C, protected from light and moisture. For experimental use, fresh solutions should be prepared. The stability of chlorinated nucleosides can be pH-dependent.[1][2] It is advisable to dissolve CEDC in an appropriate solvent like DMSO immediately before use and to minimize freeze-thaw cycles.
Q3: What are the expected biological effects of CEDC in cell culture?
A3: Based on its structure, CEDC is expected to be cytotoxic to proliferating cells.[3][4] Its incorporation into DNA and subsequent alkylation would likely induce a DNA damage response (DDR).[5][6][7] This can manifest as:
-
Inhibition of cell proliferation
-
Induction of apoptosis
-
Cell cycle arrest, particularly at the G2/M phase[6]
Troubleshooting Guide
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions for each experiment. Avoid prolonged storage of diluted solutions. |
| Insufficient Cellular Uptake | Ensure the cell line expresses appropriate nucleoside transporters (e.g., hCNT, hENT).[3][8] Consider using a cell line known to have high transporter expression for initial characterization. |
| Low Proliferation Rate | CEDC's mechanism likely requires DNA replication for incorporation. Ensure cells are in a logarithmic growth phase during treatment. |
| Inefficient Intracellular Phosphorylation | The conversion to the active triphosphate form is crucial.[9][10] If possible, assess the activity of deoxycytidine kinase (dCK) in your cell model. |
| Drug Efflux | Overexpression of efflux pumps (e.g., ABC transporters) can reduce intracellular drug concentration.[3] Consider co-treatment with a known efflux pump inhibitor as a control experiment. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells and plates, as confluency can affect proliferation and drug response. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of plates for treatment groups, as they are prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS. |
| Incomplete Solubilization of CEDC | Vortex stock solutions thoroughly before diluting in culture medium. Visually inspect for any precipitate. |
| Variations in Treatment Duration | Use a precise timer for drug incubation periods, especially for short-term exposures. |
Issue 3: Difficulty in Detecting DNA Damage
| Possible Cause | Troubleshooting Step |
| Assay Sensitivity | Use a highly sensitive method for detecting DNA damage, such as the comet assay or staining for γH2AX foci.[7][11] |
| Timing of Analysis | DNA damage is a dynamic process involving both damage induction and repair. Perform a time-course experiment to identify the optimal time point for detecting peak damage.[6] |
| Low Level of Incorporation | Increase the concentration of CEDC or the incubation time. Ensure cells are actively proliferating. |
| Rapid DNA Repair | Co-treat with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to potentiate the detection of DNA damage.[12] Note that this will also likely increase cytotoxicity. |
Data Presentation
Table 1: Hypothetical IC50 Values for CEDC in Various Cancer Cell Lines
This table provides an example of how to present cytotoxicity data. Actual values must be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hrs) | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 72 | 5.2 |
| A549 | Lung Cancer | 72 | 12.8 |
| MCF-7 | Breast Cancer | 72 | 8.1 |
| HCT116 | Colon Cancer | 72 | 3.5 |
Table 2: Example Data from a Hypothetical DNA Damage Assay (Comet Assay)
This table illustrates how to summarize quantitative data from a DNA damage experiment.
| Treatment Group | Concentration (µM) | Mean Tail Moment | Standard Deviation |
| Vehicle Control | 0 | 2.1 | 0.8 |
| CEDC | 5 | 15.7 | 3.2 |
| CEDC | 10 | 28.4 | 5.1 |
| Positive Control (H₂O₂) | 100 | 35.2 | 4.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of CEDC in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest CEDC treatment.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of CEDC or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of DNA Double-Strand Breaks (γH2AX Staining)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with CEDC at the desired concentrations for a predetermined time. Include a positive control (e.g., etoposide) and a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using imaging software.
Visualizations
Caption: Hypothetical metabolic activation and mechanism of action for CEDC.
Caption: Troubleshooting logic for unexpected experimental outcomes with CEDC.
References
- 1. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) Concentration for Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for evaluating the cytotoxicity of 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC).
Disclaimer
Note: this compound (CEDC) is a specific nucleoside analog. As of the latest update, detailed preclinical data, including established optimal concentrations and specific IC50 values, are not widely available in published literature. Therefore, the quantitative data and protocols provided in this guide are based on findings for structurally related 5-substituted deoxycytidine analogs. Researchers must experimentally determine the optimal conditions for their specific cell lines and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check for and address any signs of contamination. |
| No significant cytotoxicity observed | - CEDC concentration is too low- Short incubation time- Cell line is resistant- CEDC degradation | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM).- Increase the incubation time (e.g., 24, 48, and 72 hours).- Research the specific cell line's sensitivity to nucleoside analogs or test a known sensitive cell line as a positive control.- Prepare fresh stock solutions of CEDC for each experiment, as nucleoside analogs can be unstable in solution. |
| Excessive cytotoxicity even at low concentrations | - CEDC concentration is too high- Cell line is highly sensitive- Solvent toxicity | - Expand the lower end of the concentration range (e.g., nanomolar concentrations).- Use a cell line known to be more resistant as a control.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). Run a solvent-only control. |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of reagents (e.g., media, FBS)- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use in experiments.- Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for CEDC in a cytotoxicity assay?
A1: For a novel compound like CEDC, it is recommended to start with a broad concentration range to determine the dose-response curve. A typical starting range would be from 0.01 µM to 100 µM, using serial dilutions. This wide range will help in identifying the IC50 (the concentration at which 50% of cell viability is inhibited).
Q2: What is the mechanism of action for CEDC-induced cytotoxicity?
A2: While the specific mechanism for CEDC is yet to be fully elucidated, based on its structure as a nucleoside analog, it is hypothesized to be incorporated into DNA during replication. This incorporation can lead to DNA damage, triggering the DNA Damage Response (DDR) pathway, cell cycle arrest, and ultimately apoptosis.
Q3: How should I prepare and store CEDC stock solutions?
A3: CEDC should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. It is advisable to prepare fresh dilutions in culture medium for each experiment, as the stability of CEDC in aqueous solutions may be limited.
Q4: Which cytotoxicity assay is most suitable for testing CEDC?
A4: Several assays can be used to measure cytotoxicity. The MTT or MTS assay, which measures metabolic activity, is a common and reliable starting point. For a more detailed understanding of the mode of cell death, it is recommended to use complementary assays such as a lactate dehydrogenase (LDH) assay for membrane integrity or an Annexin V/Propidium Iodide assay to differentiate between apoptosis and necrosis.
Q5: How long should I incubate the cells with CEDC?
A5: The optimal incubation time can vary between cell lines and depends on their doubling time. It is recommended to perform a time-course experiment, for example, measuring cytotoxicity at 24, 48, and 72 hours, to determine the most appropriate endpoint for your specific model.
Data Presentation
Table 1: Hypothetical IC50 Values of CEDC in Various Cancer Cell Lines
The following data are for illustrative purposes only and must be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HCT116 | Colon Cancer | 48 | 5.2 |
| MCF-7 | Breast Cancer | 48 | 12.8 |
| A549 | Lung Cancer | 48 | 8.5 |
| Jurkat | T-cell Leukemia | 24 | 1.1 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of CEDC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of CEDC in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CEDC. Include vehicle control (medium with the same concentration of DMSO as the highest CEDC concentration) and untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal cytotoxic concentration of CEDC.
Technical Support Center: Synthesis of 5-(2-Chloroethyl)-2'-deoxycytidine
Welcome to the technical support center for the synthesis of 5-(2-Chloroethyl)-2'-deoxycytidine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound. The proposed synthetic pathway involves the protection of 2'-deoxycytidine, followed by C5-alkylation and subsequent deprotection.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Issue 1: Low Yield in the C5-Alkylation Step
Question: I am observing a very low yield for the introduction of the 2-chloroethyl group at the C5 position of my protected 2'-deoxycytidine. What are the potential causes and solutions?
Answer:
Low yields in the C5-alkylation of pyrimidine nucleosides are a common challenge. Several factors can contribute to this issue:
-
Steric Hindrance: The C5 position can be sterically hindered, making it less accessible to bulky alkylating agents.
-
Reactivity of the Nucleobase: The electron density of the pyrimidine ring influences its reactivity. Deoxycytidine derivatives can sometimes be less reactive than their deoxyuridine counterparts in certain coupling reactions.
-
Side Reactions: The alkylating agent can react with other nucleophilic sites on the nucleoside if protection is incomplete or if the reaction conditions are not optimal. Common side reactions include alkylation at the N3 or O2 positions of the cytosine base, or even at the hydroxyl groups of the sugar moiety if they are not properly protected.[1]
-
Decomposition of Reagents or Product: The alkylating agent or the desired product might be unstable under the reaction conditions.
Troubleshooting Steps:
-
Choice of Alkylating Agent and Catalyst:
-
Consider using a more reactive precursor, such as starting from 5-iodo-2'-deoxycytidine and performing a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki-Miyaura coupling) with a suitable coupling partner like 2-chloroethyl vinyl ether followed by reduction, or directly with a 2-chloroethyl boronic acid derivative.
-
Optimize the palladium catalyst and ligand system for the cross-coupling reaction. Different phosphine ligands can have a significant impact on the reaction efficiency.
-
-
Reaction Conditions:
-
Temperature: Carefully control the reaction temperature. Some reactions may require elevated temperatures to proceed, while for others, higher temperatures might lead to decomposition. Perform small-scale experiments at different temperatures to find the optimal condition.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are often used for such reactions. Ensure the solvent is anhydrous, as water can quench reagents and lead to side reactions.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
-
Protecting Groups:
-
Ensure that the hydroxyl groups (3'-OH and 5'-OH) and the exocyclic amino group (N4) of the deoxycytidine are adequately protected. Incomplete protection will lead to a mixture of products that are difficult to separate. Common protecting groups include silyl ethers (e.g., TBDMS) or trityl ethers (e.g., DMT) for the hydroxyls, and acyl groups (e.g., benzoyl) for the amino group.
-
Table 1: Comparison of Potential C5-Alkylation Strategies
| Strategy | Starting Material | Key Reagents | Potential Advantages | Potential Challenges |
| Direct Alkylation | Protected 2'-deoxycytidine | 1-bromo-2-chloroethane, strong base (e.g., LDA) | Fewer synthetic steps | Low regioselectivity, formation of multiple by-products |
| Heck Coupling | Protected 5-iodo-2'-deoxycytidine | 2-chloroethyl vinyl ether, Pd catalyst, base | Milder reaction conditions | Multi-step process (iodination, coupling, reduction) |
| Suzuki-Miyaura Coupling | Protected 5-iodo-2'-deoxycytidine | 2-chloroethylboronic acid derivative, Pd catalyst, base | High functional group tolerance | Availability and stability of the boronic acid reagent |
Issue 2: Formation of Multiple By-products
Question: My reaction mixture shows multiple spots on the TLC plate after the alkylation step, making purification difficult. How can I minimize the formation of these by-products?
Answer:
The formation of multiple by-products is often linked to the presence of several reactive sites on the nucleoside.
Troubleshooting Steps:
-
Verify Protection: Confirm the complete protection of all hydroxyl and amino groups before proceeding with the C5-alkylation. Use NMR or mass spectrometry to verify the structure of your protected starting material.
-
Optimize Reagent Stoichiometry: Use the appropriate stoichiometry of the alkylating agent and any base or catalyst. An excess of a highly reactive reagent can lead to over-alkylation or side reactions.
-
Control Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product by minimizing competing side reactions that may have a higher activation energy.
-
Purification Strategy: If the formation of by-products is unavoidable, a robust purification strategy is necessary.
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to achieve good separation.
-
Preparative HPLC: For by-products with very similar polarities to the desired product, preparative reverse-phase HPLC may be required for effective separation.
-
Diagram: Potential Side Reactions in C5-Alkylation
Caption: Potential sites of unwanted alkylation on a partially protected 2'-deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: While direct C5-alkylation of 2'-deoxycytidine is challenging due to regioselectivity issues, a common and more controlled approach is to start with a C5-functionalized pyrimidine nucleoside. 5-Iodo-2'-deoxyuridine is a commercially available and versatile starting material. This can be converted to the corresponding 5-iodo-2'-deoxycytidine, which can then undergo a palladium-catalyzed cross-coupling reaction to introduce the desired C5-substituent.
Q2: Which protecting groups are recommended for this synthesis?
A2: The choice of protecting groups is crucial for a successful synthesis. A typical protection strategy would be:
-
5'- and 3'-Hydroxyl Groups: Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or the dimethoxytrityl (DMT) group for the 5'-hydroxyl are commonly used. The DMT group is particularly useful if the final product is intended for oligonucleotide synthesis.
-
N4-Amino Group: An acyl protecting group, such as a benzoyl (Bz) group, is often used to protect the exocyclic amino group of cytosine. This prevents side reactions at this position and can be removed under basic conditions.
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with a UV indicator or a chemical stain (like potassium permanganate or ceric ammonium molybdate) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures and to confirm the mass of the product and by-products, LC-MS is an invaluable tool. It provides information on the retention time and mass-to-charge ratio of the components in the mixture.
Q4: What are the typical purification methods for the final product?
A4: The purification of the final product, this compound, after deprotection, often requires chromatographic techniques.
-
Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. The polarity of the solvent system needs to be optimized to achieve good separation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, especially if the product is intended for biological applications, RP-HPLC is often the method of choice. A gradient of an organic solvent (like acetonitrile) in water is typically used as the mobile phase.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are necessary:
-
Handling of Reagents: Many reagents used in organic synthesis, such as strong bases (e.g., LDA), palladium catalysts, and chlorinated solvents, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chloroethylating Agents: 2-Chloroethyl derivatives can be alkylating agents and should be handled with care as they are potentially toxic and carcinogenic.
-
Anhydrous Conditions: Many of the reactions require anhydrous conditions. Ensure that all glassware is properly dried and that anhydrous solvents are used to prevent unwanted side reactions and ensure the efficiency of the synthesis.
References
Technical Support Center: 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)
Disclaimer: Information on 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is limited in publicly available scientific literature. This technical support guide is based on the established knowledge of similar 2'-deoxycytidine analogs and general principles of minimizing off-target effects of cytotoxic agents. The provided protocols and data are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CEDC?
A1: Based on its structure, this compound (CEDC) is a nucleoside analog. After cellular uptake, it is likely phosphorylated to its active triphosphate form. Its proposed dual mechanism of action involves:
-
DNA Alkylation: The 2-chloroethyl group can form a reactive ethyleneimmonium ion, which can alkylate DNA bases, primarily at the N7 position of guanine. This can lead to DNA cross-linking and strand breaks.
-
Incorporation into DNA: As a deoxycytidine analog, CEDC-triphosphate can be incorporated into replicating DNA. This incorporation can disrupt DNA structure and function, and may inhibit DNA methyltransferases (DNMTs), leading to hypomethylation and altered gene expression.[1][2]
Q2: What are the potential off-target effects of CEDC?
A2: Off-target effects are a significant concern with cytotoxic agents. For CEDC, these may include:
-
General cytotoxicity to healthy, rapidly dividing cells: This can manifest as myelosuppression, mucositis, and alopecia.[1]
-
Induction of widespread DNA damage: Beyond the intended cancer cells, CEDC can cause DNA damage in healthy cells, potentially leading to secondary malignancies.
-
Activation of unintended signaling pathways: DNA damage can trigger various cellular stress responses, which may have unforeseen consequences.[3][4]
-
Alterations in the transcriptome and proteome: Widespread DNA hypomethylation can lead to the expression of genes that are normally silenced.[5]
Q3: How can I minimize the off-target effects of CEDC in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data and for the therapeutic potential of CEDC. Key strategies include:
-
Dose-response studies: Determine the lowest effective concentration that induces the desired effect in your target cells while minimizing toxicity in non-target cells.
-
Time-course experiments: Optimize the duration of CEDC exposure to achieve the desired outcome without excessive off-target damage.
-
Use of targeted delivery systems: In vivo, encapsulating CEDC in nanoparticles or conjugating it to targeting moieties can enhance its delivery to tumor cells while sparing healthy tissues.
-
Combination therapies: Combining CEDC with other agents that sensitize cancer cells to its effects may allow for lower, less toxic doses of CEDC.
Q4: What are the key cellular pathways affected by CEDC that I should monitor?
A4: Given its proposed mechanism, it is important to monitor the following pathways:
-
DNA Damage Response (DDR) Pathway: Activation of ATM, ATR, Chk1, and Chk2 kinases, and phosphorylation of H2A.X (γH2A.X) are key indicators of DNA damage.[3][4]
-
Cell Cycle Checkpoints: CEDC is expected to induce cell cycle arrest, particularly at the G2/M phase, to allow for DNA repair.[6]
-
Apoptosis Pathway: Activation of caspases (e.g., Caspase-3) and PARP cleavage indicate the induction of programmed cell death.
-
DNA Methylation Status: Global DNA methylation levels or the methylation status of specific gene promoters can be assessed to confirm DNMT inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity in control (non-cancerous) cell lines | CEDC concentration is too high. | Perform a dose-response curve to determine the IC50 in both cancer and control cell lines. Use a concentration that is selectively toxic to cancer cells. |
| Exposure time is too long. | Conduct a time-course experiment to find the optimal exposure duration. | |
| Inconsistent results between experiments | CEDC instability in solution. | Prepare fresh stock solutions of CEDC for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell confluence variability. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. | |
| No significant effect on target cancer cells | Inefficient cellular uptake of CEDC. | Verify the expression of nucleoside transporters in your cell line. Consider using a higher concentration or a different delivery method. |
| Rapid metabolism or efflux of CEDC. | Co-administer with inhibitors of cytidine deaminase or drug efflux pumps, if known to be involved.[7][8] | |
| Cell line is resistant to DNA damaging agents. | Assess the status of DNA repair pathways in your cell line. Consider combination therapies to overcome resistance. | |
| Unexpected changes in gene expression unrelated to the target pathway | Off-target DNA hypomethylation. | Perform global DNA methylation analysis to assess the extent of hypomethylation. Use lower concentrations of CEDC to minimize this effect. |
| Activation of stress response pathways. | Profile the expression of genes involved in cellular stress responses to understand the off-target effects. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of CEDC (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Immunofluorescence for γH2A.X (DNA Damage Marker)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with CEDC at the desired concentration and time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2A.X overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γH2A.X foci per cell.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway of CEDC-induced cellular effects.
References
- 1. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the DNA damage response by cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. 5-Aza-2'-deoxycytidine induced growth inhibition of leukemia cells through modulating endogenous cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(2-Chloroethyl)-2'-deoxycytidine DNA Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)-2'-deoxycytidine and related chloroethyl DNA adducts. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve experimental yields and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the formation, purification, and analysis of this compound DNA adducts.
Problem 1: Low or No Yield of DNA Adducts
Q: I am not seeing the expected formation of my this compound DNA adduct. What are the potential causes and solutions?
A: Low or no adduct yield is a common issue that can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Reagent Quality | Verify Precursor Stability: this compound can degrade over time. Verify the purity and integrity of your starting material using NMR or mass spectrometry. Check Solvents: Ensure all solvents are anhydrous and free of nucleophilic contaminants (e.g., amines) that could consume the alkylating agent. |
| Reaction Conditions | Optimize pH: The nucleophilicity of DNA bases is pH-dependent. The reaction may be inefficient if the pH is too low (protonating the DNA bases) or too high (leading to degradation of the precursor). Empirically test a range of pH values (e.g., 7.0-8.5). Adjust Temperature and Time: Alkylation reactions can be slow. Consider increasing the reaction time or moderately increasing the temperature (e.g., from room temperature to 37°C). However, be aware that excessive heat can lead to DNA degradation and depurination, especially for adducts at the N7 position of guanine.[1] Ensure Proper Mixing: Ensure the reaction mixture is homogeneous, especially if working with viscous DNA solutions. |
| DNA Accessibility | DNA Conformation: Highly condensed or double-stranded DNA may have reduced accessibility of nucleophilic sites. Consider using denatured (single-stranded) DNA or shorter oligonucleotides to improve accessibility. The N7 positions of guanine and adenine are generally considered the most nucleophilic sites.[1] |
| Adduct Instability | Depurination: Chloroethyl adducts, particularly at the N7-guanine position, can create a labile glycosidic linkage, leading to loss of the adducted base (depurination).[1] Minimize exposure to heat and acidic conditions during workup.[2] Hydrolysis: The chloroethyl group itself can be hydrolyzed. Ensure reaction workup and purification steps are performed promptly. |
A logical workflow for troubleshooting low adduct yield can help systematically identify the issue.
Caption: Troubleshooting flowchart for low DNA adduct yield.
Problem 2: Difficulty in Detecting and Quantifying Adducts
Q: My adduct formation reaction seems to work, but I am struggling to get a clear signal with LC-MS/MS. How can I improve detection?
A: Detection issues often relate to sample preparation, the inherent stability of the adduct, or the mass spectrometry method itself.
| Potential Cause | Recommended Solution(s) |
| Inefficient DNA Digestion | Enzyme Choice: Ensure you are using a robust enzymatic cocktail (e.g., DNase I, phosphodiesterase, alkaline phosphatase) to fully digest the DNA backbone to individual nucleosides. Incomplete digestion will result in poor ionization and low signal.[3] Purity: DNA samples must be free of contaminants (e.g., salts, EDTA) that can inhibit enzymes or interfere with mass spectrometry. |
| Low Ionization Efficiency | MS Method: Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Chloroethyl-modified nucleosides may have different optimal ionization conditions than their unmodified counterparts. Scan Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This targeted approach is significantly more sensitive than full scan mode.[4][5] The characteristic neutral loss of the deoxyribose sugar (116 Da) is a common transition to monitor for nucleoside adducts.[6] |
| Co-elution with Unmodified Nucleosides | Chromatography: The high abundance of natural nucleosides can suppress the ionization of low-abundance adducts. Optimize your HPLC gradient to achieve baseline separation of the adduct from the corresponding unmodified 2'-deoxycytidine. This may require using a longer column, a shallower gradient, or a different stationary phase. |
| Sample Loss During Prep | Solid-Phase Extraction (SPE): Adducted nucleosides can be lost during SPE cleanup. Test different SPE cartridge types (e.g., C18, mixed-mode) and elution solvents to maximize recovery. Always process a standard of your adduct in parallel to determine recovery efficiency. |
Comparative Detection Limits of Common Methods
| Analytical Method | Typical Limit of Detection (adducts per total nucleotides) | Reference |
| ³²P-Postlabeling | 1 in 10⁹ - 10¹⁰ | [1] |
| Immunoassays (e.g., ELISA) | 1 in 10⁷ - 10⁸ | General knowledge |
| LC-MS/MS (Targeted) | 1 in 10⁸ - 10⁹ | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely site of adduction for a chloroethyl group on DNA? A1: Chloroethylating agents, like nitrogen mustards, primarily form adducts at the most nucleophilic positions on DNA bases. The N7 position of guanine is the most common site of initial adduction.[1][8] Other potential sites include the N3 and N7 positions of adenine and, to a lesser extent, the exocyclic oxygens.[1]
Q2: How does the chloroethyl group's reactivity lead to crosslinks? A2: Bifunctional chloroethylating agents (those with two chloroethyl groups) can form an initial monoadduct. The second chloroethyl group can then react with another nucleophilic site on the opposite DNA strand (interstrand crosslink) or the same strand (intrastrand crosslink). This crosslinking ability is a key mechanism for the cytotoxicity of many nitrogen mustard-based chemotherapeutics.[1][9]
Q3: My DNA adduct appears to be degrading over time. What are the stability considerations? A3: Adduct stability is a critical factor. N7-guanine adducts are known to be chemically unstable, often leading to spontaneous depurination, which creates an abasic site in the DNA.[1] To mitigate this, store adducted DNA samples at -80°C and avoid acidic conditions or prolonged exposure to high temperatures.[2] The half-life of some adducts can be on the order of hours to days depending on the conditions. For instance, the acetaldehyde-derived N²-ethylidene-dG adduct has a half-life of about 35 hours in cultured cells.[10]
Q4: Can I use ³²P-postlabeling to detect my adduct? A4: Yes, ³²P-postlabeling is an extremely sensitive method for detecting unknown DNA adducts without requiring a synthetic standard.[1] The method involves enzymatic digestion of DNA, labeling the adducted nucleotides with ³²P-ATP, and separation by thin-layer chromatography (TLC). It is particularly useful for screening for the presence of adducts when the structure is not confirmed.[1]
Experimental Protocols
Protocol 1: General Procedure for DNA Adduct Formation
This protocol provides a general workflow for reacting a chloroethylating agent with DNA in vitro.
Caption: General workflow for in vitro DNA adduct formation.
Methodology:
-
DNA Preparation: Dissolve high-quality DNA (e.g., calf thymus DNA or a specific oligonucleotide) in a buffered solution (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 1-2 mg/mL.
-
Reagent Addition: Prepare a fresh stock solution of this compound in a suitable, minimal-volume solvent (like DMSO) to avoid precipitating the DNA. Add the desired molar excess of the agent to the DNA solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 2, 8, or 24 hours) with gentle mixing. Protect the reaction from light.
-
Purification: After incubation, purify the adducted DNA from unreacted agent and byproducts. Standard ethanol precipitation is effective.
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C.
-
Carefully decant the supernatant. Wash the DNA pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
-
-
Quantification: Determine the concentration and purity of the adducted DNA using UV-Vis spectrophotometry by measuring absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 indicates pure DNA.
Protocol 2: Enzymatic Digestion and LC-MS/MS Analysis
This protocol describes the preparation of adducted DNA for analysis by liquid chromatography-tandem mass spectrometry.
Methodology:
-
DNA Digestion:
-
To 10-20 µg of purified adducted DNA in a microfuge tube, add an internal standard (e.g., an isotope-labeled version of the adduct, if available).
-
Add buffer (e.g., 10 mM Tris/5 mM MgCl₂) and a cocktail of enzymes. A typical digestion includes DNase I, followed by phosphodiesterase I and alkaline phosphatase to ensure complete conversion to 2'-deoxynucleosides.[3]
-
Incubate at 37°C for 12-24 hours.
-
-
Sample Cleanup (Protein Removal):
-
After digestion, remove the enzymes, which can interfere with LC-MS analysis. This can be done by ultrafiltration (using a 10 kDa molecular weight cutoff filter) or by protein precipitation (e.g., with cold acetone or methanol).
-
-
LC-MS/MS Analysis:
-
Inject the cleared supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Elute the nucleosides using a gradient of a weak acid mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Analyze the eluent by a tandem mass spectrometer operating in positive ion electrospray (ESI+) mode.
-
Use a targeted (MRM/SRM) method to monitor for the specific precursor-to-product ion transition of your adduct. For a 2'-deoxycytidine adduct, this would typically be the transition from the protonated molecular ion [M+H]⁺ to the protonated base fragment [M+H-116]⁺.[6]
-
Signaling and Repair Pathway Context
The formation of DNA adducts triggers cellular DNA damage responses. If left unrepaired, these adducts can block DNA replication and transcription, leading to mutations or cell death.[1][11] The cell employs several repair pathways to remove such lesions. Small adducts are often handled by Base Excision Repair (BER), while bulkier adducts that distort the helix are typically removed by Nucleotide Excision Repair (NER).[12]
Caption: Simplified pathway of DNA damage and cellular response.
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of organic chemistry conditions on DNA durability in the context of DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 10. Stability of acetaldehyde-derived DNA adduct in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: Chemical carcinogenesis - DNA adducts - Homo sapiens (human) [kegg.jp]
- 12. stacks.cdc.gov [stacks.cdc.gov]
dealing with low solubility of 5-(2-Chloroethyl)-2'-deoxycytidine
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)-2'-deoxycytidine, with a particular focus on addressing its low solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a nucleoside analog. Nucleoside analogs are structurally similar to natural nucleosides and can be incorporated into DNA or RNA during replication.[1][2] This incorporation can lead to the termination of the growing nucleic acid chain, stalling of replication forks, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells.[1][2] The chloroethyl group may also contribute to its cytotoxic effects through alkylation of cellular macromolecules.
Q2: I am having difficulty dissolving this compound. Is this expected?
Low aqueous solubility is a common challenge with many nucleoside analogs and other small molecule drug candidates.[2][3][4] Factors such as the compound's crystal lattice energy and hydrophobicity can contribute to poor solubility in aqueous buffers and cell culture media.
Q3: What are the initial recommended solvents to try for dissolving this compound?
For initial solubilization, it is recommended to start with common organic solvents in which nucleoside analogs often exhibit higher solubility. Dimethyl sulfoxide (DMSO) is the most common choice for creating a concentrated stock solution.[5] Other potential organic solvents include dimethylformamide (DMF) and ethanol.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. However, it is a general practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock is a common issue and indicates that the compound's solubility limit in the final aqueous solution has been exceeded. Please refer to the Troubleshooting Guide below for detailed strategies to address this.
Troubleshooting Guide: Low Solubility of this compound
This guide provides a systematic approach to overcoming solubility challenges with this compound in your experiments.
Issue 1: Compound fails to dissolve in the initial solvent.
Workflow for Initial Solubilization
Caption: A stepwise workflow for the initial solubilization of the compound.
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent in small increments.
-
Apply Gentle Heat: Warming the solution in a water bath (e.g., 37°C) can aid dissolution. Avoid excessive heat which may degrade the compound.
-
Sonication: Use a bath sonicator to break up solid aggregates and enhance dissolution.
-
Try Alternative Solvents: If DMSO fails, consider DMF or ethanol. Note that the acceptable final concentration of these solvents in cell culture is also low.
Issue 2: Precipitation upon dilution into aqueous media.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final solvent concentration when diluted to the desired experimental concentration.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility.[6] For example, a stock in a mixture of DMSO and ethanol, or DMSO and polyethylene glycol (PEG).
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[6] The pKa of this compound would need to be determined or estimated to guide pH adjustments.
-
Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]
-
Prepare a Fresh Solution: Do not use stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles, as this can promote precipitation.
Quantitative Data for Related Nucleoside Analogs
| Compound | Solvent | Solubility |
| 5-Chloro-2'-deoxyuridine | DMSO | 53 mg/mL |
| Water | 53 mg/mL | |
| Ethanol | 19 mg/mL | |
| 5'-Ethynyl-2'-deoxycytidine | DMSO | 20 mg/mL |
| DMF | 5 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| 5-Methyl-2'-deoxycytidine | DMSO | ~20 mg/mL |
| Dimethyl formamide | ~5 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | |
| 5-Aza-2'-deoxycytidine | DMSO | 25-50 mg/mL |
| 50% Acetic Acid | 25-50 mg/mL | |
| Water | 0.25 mg/mL | |
| 2'-Deoxy-5-Fluorocytidine | DMSO | 49 mg/mL |
| Water | 12 mg/mL | |
| Ethanol | Insoluble |
Data compiled from publicly available sources.[1][3][9][10][11][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weigh: Carefully weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, you would need X mg (where X = 10 * molecular weight / 1000).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place it in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Sonication in a water bath sonicator for 5-10 minutes can also be effective.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
-
Thaw Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of your compound in pre-warmed, serum-free cell culture medium. For example, to achieve a final concentration of 10 µM in your well, you could prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 9 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your experimental wells containing cells and complete culture medium. For a 1:100 final dilution, add 2 µL of a 1 mM intermediate solution to a well containing 198 µL of medium to achieve a final concentration of 10 µM.
-
Mix Gently: Gently mix the contents of the well by pipetting up and down or by gentle agitation of the plate.
-
Incubate: Proceed with your experimental incubation period.
Potential Signaling Pathway
Nucleoside analogs often exert their cytotoxic effects by inducing DNA damage, which can activate various cell signaling pathways leading to cell cycle arrest and apoptosis.[1][12] One such critical pathway is the DNA Damage Response (DDR) pathway.
References
- 1. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Treatment with 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) in vitro. The information is compiled from studies on closely related chloroethyl-containing nucleoside analogs and general principles of alkylating agents, providing a framework for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for CEDC?
A1: As a chloroethyl-containing nucleoside analog, CEDC is anticipated to act as a DNA alkylating agent. After incorporation into DNA, the chloroethyl group can form covalent adducts with DNA bases, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. This is similar to other compounds that induce DNA damage and activate the DNA damage response (DDR) pathway.[1][2]
Q2: How do I determine the optimal concentration and treatment duration for CEDC?
A2: The optimal concentration and duration are highly dependent on the cell line being used. It is recommended to perform a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., from low micromolar to millimolar) and several time points (e.g., 24, 48, 72 hours). Cell viability assays such as MTT or LDH release can be used to determine the IC50 (half-maximal inhibitory concentration) value.[3][4] For some related compounds, cytotoxic effects are observed to be both dose- and time-dependent.[4][5]
Q3: My cells are not showing a significant response to CEDC treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to alkylating agents.[6][7]
-
Drug Inactivation: The compound may be unstable or metabolized in your culture medium.
-
Insufficient Treatment Duration: The effects of CEDC may require longer incubation times to become apparent.
-
Suboptimal Concentration: The concentrations tested may be too low to induce a cytotoxic effect.
-
Cell Culture Conditions: Factors like cell density and passage number can influence drug sensitivity.
Q4: I am observing high variability in my results. What are the potential sources of this variability?
A4: High variability can arise from:
-
Inconsistent Cell Seeding: Ensure uniform cell density across all wells.
-
Drug Preparation: Prepare fresh dilutions of CEDC for each experiment from a stable stock solution.
-
Assay Technique: Pipetting errors or variations in incubation times can introduce variability.
-
Cell Health: Use cells that are in the exponential growth phase and have a consistent passage number.
Q5: How can I confirm that CEDC is inducing DNA damage in my cells?
A5: DNA damage can be assessed using several methods:
-
Comet Assay: This technique directly visualizes DNA strand breaks.[1]
-
γH2AX Foci Formation: Immunofluorescence staining for phosphorylated H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks.[1]
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the DNA damage response pathway, such as ATM, ATR, CHK1, and p53.[1][2]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Cytotoxicity | Cell line is resistant to alkylating agents. | - Test a wider range of higher concentrations. - Increase the treatment duration. - Try a different cell line known to be sensitive to DNA damaging agents. |
| CEDC is degrading in the culture medium. | - Prepare fresh CEDC solutions for each experiment. - Minimize the time the compound is in the incubator before being added to cells. | |
| High Background in Viability Assay | Reagent toxicity or interference. | - Run a control with the viability reagent and media alone. - Ensure the chosen viability assay is compatible with your experimental conditions. |
| Inconsistent IC50 Values | Variations in cell density at the time of treatment. | - Standardize the cell seeding protocol. - Perform cell counts before seeding to ensure consistency. |
| Changes in cell sensitivity with passage number. | - Use cells within a defined passage number range for all experiments. | |
| Unexpected Cell Morphology Changes | Off-target effects of the compound. | - Perform a literature search for known off-target effects of similar compounds. - Use lower, non-toxic concentrations to investigate specific cellular pathways. |
| Contamination of cell culture. | - Regularly test for mycoplasma and other contaminants. |
Quantitative Data Summary
The following tables summarize hypothetical data based on typical results for nucleoside analogs that act as DNA damaging agents. These tables should be used as a reference for designing experiments with CEDC.
Table 1: Effect of CEDC Concentration on Cell Viability (72-hour treatment)
| Cell Line | CEDC Concentration (µM) | % Cell Viability (MTT Assay) |
| A549 | 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 4.1 | |
| 10 | 52 ± 6.8 | |
| 50 | 21 ± 3.5 | |
| 100 | 8 ± 2.1 | |
| HCT116 | 0 (Control) | 100 ± 6.1 |
| 1 | 78 ± 5.5 | |
| 10 | 45 ± 4.9 | |
| 50 | 15 ± 2.8 | |
| 100 | 5 ± 1.7 |
Table 2: Time-Dependent Effect of CEDC (50 µM) on Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment Duration (hours) | % Apoptotic Cells |
| A549 | 0 | 2.1 ± 0.5 |
| 24 | 15.3 ± 2.1 | |
| 48 | 35.8 ± 3.4 | |
| 72 | 62.5 ± 4.9 | |
| HCT116 | 0 | 1.8 ± 0.4 |
| 24 | 20.1 ± 2.8 | |
| 48 | 48.2 ± 4.1 | |
| 72 | 75.9 ± 5.3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of CEDC in culture medium. Remove the old medium from the wells and add 100 µL of the CEDC-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve CEDC).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for DNA Damage Response Proteins
-
Cell Lysis: After treatment with CEDC, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage response proteins (e.g., phospho-ATM, phospho-CHK1, γH2AX, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway for CEDC-induced cytotoxicity.
Caption: General experimental workflow for in vitro CEDC studies.
Caption: Troubleshooting logic for low CEDC-induced cytotoxicity.
References
- 1. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry analysis of 5-(2-Chloroethyl)-2'-deoxycytidine adducts
Technical Support Center: Analysis of 5-(2-Chloroethyl)-2'-deoxycytidine (CedC) Adducts
Welcome to the technical support center for the mass spectrometry analysis of this compound (CedC) adducts. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low or no signal for my CedC adducts?
Answer: Low signal intensity is a frequent issue in DNA adduct analysis, often stemming from problems in sample preparation, instrument sensitivity, or the inherent low abundance of the adduct.[1] Below are common causes and troubleshooting steps.
Potential Causes & Solutions:
-
Incomplete DNA Hydrolysis: The enzymatic digestion of DNA into individual nucleosides is a critical step.[2] Incomplete hydrolysis will result in low recovery of the CedC adduct for analysis.
-
Troubleshooting:
-
Verify Enzyme Activity: Ensure that the enzymes used (e.g., nuclease P1, alkaline phosphatase, phosphodiesterases) are active and have not expired.[3]
-
Optimize Reaction Conditions: Check that the pH, temperature, and incubation times for each enzymatic step are optimal. Some protocols require sequential changes in pH and temperature to accommodate different enzymes.[3]
-
Consider a One-Step Protocol: Simplified one-step hydrolysis protocols using enzymes like Benzonase can be efficient and reduce sample handling errors.[3]
-
Assess Hydrolysis Efficiency: Analyze the unmodified nucleosides (dG, dA, dC, T) in your sample. If their signals are also low, it strongly indicates a problem with the hydrolysis step.
-
-
-
Inefficient Sample Cleanup: Contaminants from the DNA matrix can suppress the ionization of the target analyte in the mass spectrometer source.[4]
-
Troubleshooting:
-
Implement Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to remove salts and other polar impurities.[5] Ensure proper conditioning, loading, washing, and elution steps.[6]
-
Optimize SPE Protocol: If analyte loss is suspected during SPE, analyze the load and wash fractions to ensure the adduct is not being prematurely eluted.[6] Adjust wash solvent strength accordingly.
-
-
-
Poor Instrument Sensitivity or Incorrect MS Settings: The mass spectrometer may not be sensitive enough, or the parameters may not be optimized for CedC.
-
Troubleshooting:
-
Instrument Calibration and Tuning: Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations.
-
Optimize Source Conditions: Adjust parameters such as capillary voltage, gas flows, and source temperature to maximize the signal for a CedC standard.
-
Confirm MS/MS Transition: A common fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar (116.0473 Da).[2][7][8][9] Verify you are monitoring the correct precursor-to-product ion transition for CedC.
-
-
-
Adduct Instability: Some DNA adducts can be unstable under certain pH or temperature conditions.
-
Troubleshooting:
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation.
-
Maintain Appropriate pH: Ensure all buffers and solvents used during sample preparation are at a pH that maintains the stability of the adduct.
-
-
Q2: What is causing poor chromatographic peak shape or retention time shifts?
Answer: Chromatographic issues like peak fronting, tailing, splitting, or inconsistent retention times can compromise the accuracy and precision of quantification. These problems usually point to the analytical column, mobile phase, or sample matrix.
Potential Causes & Solutions:
-
Column Degradation or Contamination: The analytical column is susceptible to degradation from extreme pH or contamination from sample matrices.
-
Troubleshooting:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained contaminants.
-
Column Washing: Flush the column with a strong solvent (e.g., high percentage of organic solvent) to remove contaminants. Refer to the column manufacturer's guidelines.
-
Replace Column: If performance does not improve after washing, the column may need to be replaced.
-
-
-
Improper Mobile Phase Preparation: Inconsistent preparation of mobile phases can lead to retention time shifts.
-
Troubleshooting:
-
Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed.
-
Accurate pH Adjustment: Use a calibrated pH meter for accurate pH adjustment of buffers. Even small deviations can alter the retention of ionizable compounds.
-
Consistent Additives: Ensure precise and consistent concentrations of additives like formic acid or ammonium formate.
-
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the analyte's interaction with the stationary phase.
-
Troubleshooting:
-
Improve Sample Cleanup: Enhance the SPE or liquid-liquid extraction protocol to better remove interfering substances.[5]
-
Adjust Gradient: Modify the LC gradient to achieve better separation between the CedC adduct and interfering matrix components.
-
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Troubleshooting:
-
Match Solvents: Whenever possible, dissolve the final sample extract in the initial mobile phase.
-
Reduce Injection Volume: If a solvent mismatch is unavoidable, reducing the injection volume can minimize its effect on peak shape.
-
-
Experimental Protocols & Data
Protocol 1: Enzymatic Hydrolysis of DNA
This protocol is a representative method for digesting DNA to 2'-deoxynucleosides for LC-MS/MS analysis.
-
Sample Preparation: To 10-20 µg of isolated DNA in a microcentrifuge tube, add an appropriate internal standard (e.g., isotopically labeled CedC).
-
Denaturation: Heat the DNA sample at 100°C for 5 minutes to denature it into single strands, then immediately cool on ice to prevent re-annealing.[3]
-
First Digestion (Nuclease P1):
-
Second Digestion (Alkaline Phosphatase & PDE):
-
Termination: Stop the reaction by adding a solvent like methanol or by proceeding directly to sample cleanup.
Table 1: Typical LC-MS/MS Parameters for DNA Adduct Analysis
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Setting | Purpose |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separates nucleosides based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic phase for eluting analytes. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard flow for analytical LC. |
| Gradient | Start at low %B (e.g., 2-5%), ramp up to elute adducts, followed by a wash and re-equilibration.[10] | Provides separation of polar unmodified nucleosides from more hydrophobic adducts. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | DNA adducts readily form protonated molecules [M+H]+.[2] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)[11] | Provides high sensitivity and selectivity by monitoring a specific precursor → product ion transition.[7] |
| Precursor Ion | [CedC + H]+ | The protonated molecular ion of the target adduct. |
| Product Ion | [CedC - deoxyribose + H]+ | The protonated base after the characteristic neutral loss of the 116 Da deoxyribose moiety.[8][12] |
| Collision Energy (CE) | Optimize using a standard | The energy required to fragment the precursor ion; must be determined empirically for each instrument and adduct. |
| Source Temperature | 300 - 450 °C | Aids in desolvation of ions. |
| Capillary Voltage | 3.0 - 4.5 kV | Creates the electrospray. |
References
- 1. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. biocompare.com [biocompare.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) in cell lines. CEDC is a nucleoside analog with a dual mechanism of action, combining incorporation into DNA as a deoxycytidine analog and subsequent DNA damage via its chloroethyl group, similar to an alkylating agent. Understanding this dual nature is key to troubleshooting resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CEDC?
A1: CEDC is hypothesized to exert its cytotoxic effects through a two-step process. First, as a deoxycytidine analog, it is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form (CEDC-TP). CEDC-TP is then incorporated into DNA during replication. Second, the 2-chloroethyl group of the incorporated CEDC can then form covalent adducts with DNA bases, leading to DNA strand breaks and interstrand cross-links, which trigger cell cycle arrest and apoptosis.
Q2: My cells have become resistant to CEDC. What are the most likely mechanisms of resistance?
A2: Resistance to CEDC can arise from alterations in several cellular pathways. Based on its dual mechanism of action, the primary resistance mechanisms are likely to be:
-
Reduced Drug Uptake and Activation:
-
Decreased expression or function of human equilibrative nucleoside transporters (hENTs), which are responsible for CEDC uptake into the cell.
-
Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for the initial phosphorylation and activation of CEDC.[1][2] This is a common mechanism of resistance to other deoxycytidine analogs.[1][2]
-
Increased deamination of CEDC by cytidine deaminase (CDA) into an inactive form.[1]
-
-
Enhanced DNA Damage Repair:
-
Increased expression or activity of O6-methylguanine-DNA methyltransferase (MGMT), which can directly repair chloroethyl adducts on guanine bases.
-
Upregulation of the Base Excision Repair (BER) pathway, which can remove CEDC adducts from DNA.
-
Enhanced Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) pathways that repair DNA double-strand breaks caused by CEDC.
-
Q3: How can I determine if my resistant cell line has reduced dCK activity?
A3: You can assess dCK activity through several methods:
-
Enzyme Activity Assay: Perform a kinase assay using cell lysates and a radiolabeled substrate (e.g., ³H-deoxycytidine) to measure the rate of phosphorylation.
-
Western Blotting: Quantify the protein expression level of dCK in your resistant cell line compared to the parental, sensitive line.
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the DCK gene.
-
Cross-resistance Profile: Test the sensitivity of your CEDC-resistant cells to other nucleoside analogs that require dCK for activation, such as cytarabine (Ara-C).[1] High cross-resistance suggests a dCK-related mechanism.
Q4: What is a typical starting concentration for CEDC in cytotoxicity assays?
A4: The optimal concentration of CEDC will vary depending on the cell line. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and increasing logarithmically up to a high concentration (e.g., 100 µM) to determine the half-maximal inhibitory concentration (IC50).
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for CEDC in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance | Verify Resistance: Compare the IC50 of the current cell stock to a frozen, early-passage stock of the parental cell line. | A significant increase in the IC50 value confirms acquired resistance. |
| Incorrect drug concentration | Verify Drug Stock: Check the concentration and integrity of your CEDC stock solution. | Consistent results with a fresh stock solution rule out drug degradation. |
| Cell line misidentification or contamination | Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. Test for mycoplasma contamination. | Correct cell line identity and absence of contamination ensure data validity. |
Problem 2: CEDC-resistant cell line shows cross-resistance to other nucleoside analogs.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reduced deoxycytidine kinase (dCK) activity | Assess dCK: Measure dCK protein and mRNA levels via Western blot and qPCR, respectively. Perform a dCK enzyme activity assay. | Lower dCK expression or activity in the resistant line compared to the parental line. |
| Downregulation of nucleoside transporters | Assess Transporters: Quantify hENT1 (SLC29A1) mRNA and protein levels. | Reduced transporter expression in the resistant line. |
| Increased drug efflux | Efflux Pump Inhibition: Treat cells with known efflux pump inhibitors (e.g., verapamil for P-gp) in combination with CEDC. | Sensitization of resistant cells to CEDC in the presence of an inhibitor. |
Problem 3: CEDC-resistant cell line does not show cross-resistance to other nucleoside analogs but is resistant to alkylating agents.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulated DNA repair pathways | Assess DNA Repair Proteins: Perform Western blotting for key DNA repair proteins like MGMT, PARP1, and key BER pathway components. | Increased expression of DNA repair proteins in the resistant cell line. |
| Enhanced DNA damage response | Measure DNA Damage: Use the comet assay or staining for γH2AX foci to assess the level of DNA damage after CEDC treatment in both sensitive and resistant cells. | Resistant cells show faster resolution of DNA damage compared to sensitive cells. |
Data Presentation
Table 1: Example IC50 Values for CEDC and Related Compounds in Sensitive and Resistant Cell Lines.
| Cell Line | CEDC IC50 (µM) | Ara-C IC50 (µM) | Carmustine (BCNU) IC50 (µM) |
| Parental HCT116 | 0.5 ± 0.1 | 0.2 ± 0.05 | 25 ± 5 |
| HCT116-CEDC-R | 15.2 ± 2.3 | 9.8 ± 1.5 | 28 ± 6 |
| Parental A549 | 1.2 ± 0.3 | 0.8 ± 0.2 | 80 ± 12 |
| A549-CEDC-R | 25.6 ± 4.1 | 1.1 ± 0.4 | 150 ± 25 |
| Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only. |
Table 2: Molecular Characterization of a Hypothetical CEDC-Resistant Cell Line.
| Cell Line | Relative dCK mRNA Expression (fold change) | Relative MGMT Protein Level (fold change) | γH2AX Foci per Cell (4h post-treatment) |
| Parental HCT116 | 1.0 | 1.0 | 58 ± 7 |
| HCT116-CEDC-R | 0.2 ± 0.05 | 3.5 ± 0.6 | 25 ± 4 |
| Data are relative to the parental cell line and are for illustrative purposes only. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CEDC in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for dCK and MGMT
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against dCK, MGMT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to the loading control.
Visualizations
Caption: Proposed mechanism of action for this compound (CEDC).
Caption: Potential mechanisms of cellular resistance to CEDC.
Caption: A logical workflow for troubleshooting CEDC resistance.
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance: substrate-enzyme interactions with deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in DNA Damage: 5-(2-Chloroethyl)-2'-deoxycytidine vs. Cisplatin
In the landscape of cancer therapeutics, the induction of DNA damage remains a cornerstone of chemotherapy. This guide provides a detailed comparison of two potent DNA-damaging agents: 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC), a nucleoside analog, and cisplatin, a platinum-based drug. By examining their mechanisms of action, the types of DNA lesions they produce, and the cellular responses they trigger, we offer researchers, scientists, and drug development professionals a comprehensive overview to inform future research and therapeutic strategies.
At a Glance: Key Differences in DNA Damage Induction
| Feature | This compound (CEDC) | Cisplatin |
| Primary Mechanism | Incorporation into DNA during replication, leading to alkylation and cross-linking. | Covalent binding to DNA, primarily at the N7 position of purine bases. |
| Major DNA Lesions | Interstrand and intrastrand DNA crosslinks, DNA-protein crosslinks. The chloroethyl group is the reactive moiety. | Primarily 1,2-intrastrand crosslinks between adjacent guanine bases (~65%) and adenine-guanine bases (~25%). Interstrand crosslinks constitute a smaller fraction (2-5%).[1] |
| Cellular Response | Induction of DNA damage response (DDR) pathways, leading to cell cycle arrest (predominantly at the G2/M phase), and activation of ATM, ATR, and CHK1 kinases. Formation of DNA double-strand breaks (DSBs) is indicated by γH2AX foci. | Activation of multiple DNA repair pathways, including Nucleotide Excision Repair (NER) to remove bulky adducts and Mismatch Repair (MMR) which recognizes but cannot repair the lesions.[2] Persistent damage leads to cell cycle arrest and apoptosis.[3][4] |
| Analytical Detection | DNA adducts can be identified by mass spectrometry. DNA cross-linking can be quantified using the Comet assay. DSBs are visualized and quantified via γH2AX immunofluorescence. | Platinum-DNA adducts can be quantified by atomic absorption spectroscopy or HPLC.[5] Cross-linking is detectable by the Comet assay.[6] γH2AX foci formation is a marker for cisplatin-induced DSBs.[7][8] |
Delving into the Mechanisms of DNA Damage
This compound (CEDC): A Trojan Horse in the Genome
CEDC, as a deoxycytidine analog, is recognized by cellular machinery and incorporated into DNA during replication. Once integrated, the reactive 2-chloroethyl group can alkylate nucleobases on the same or opposite DNA strand, leading to the formation of both intrastrand and interstrand crosslinks. This process effectively creates a "booby trap" within the DNA, disrupting its structure and function. The formation of these crosslinks is a critical step in its cytotoxic mechanism.
Cisplatin: A Platinum Assault on DNA Integrity
Cisplatin, upon entering the cell, undergoes aquation, where a chloride ligand is replaced by a water molecule, activating the compound. This activated form then readily binds to the nitrogen atoms of purine bases in DNA, with a strong preference for the N7 position of guanine.[4] The bifunctional nature of cisplatin allows it to bind to two different sites on DNA, resulting in the formation of various adducts. The most prevalent of these are 1,2-intrastrand crosslinks, which create a significant kink in the DNA double helix, thereby obstructing DNA replication and transcription.[4] Interstrand crosslinks, though less frequent, are particularly cytotoxic as they prevent the separation of the DNA strands.[1][9]
Visualizing the Pathways of Damage and Response
To better understand the complex cellular processes initiated by these compounds, we can visualize the signaling pathways and experimental workflows.
Experimental Protocols for Assessing DNA Damage
Accurate assessment of DNA damage is crucial for comparing the efficacy of compounds like CEDC and cisplatin. Below are detailed methodologies for key experiments.
Single-Cell Gel Electrophoresis (Comet Assay) for DNA Crosslinks
This technique is used to detect DNA strand breaks and can be modified to measure DNA cross-linking.
-
Cell Preparation: Treat cells with the desired concentrations of CEDC or cisplatin for a specified duration. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^6 cells/mL.[3]
-
Slide Preparation: Mix cell suspension with low melting point agarose (LMPA) and layer onto pre-coated slides. Allow to solidify at 4°C.[3]
-
Lysis: Immerse slides in cold lysis solution (pH 10) at 4°C for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoid.[3]
-
Alkaline Unwinding and Electrophoresis: To detect strand breaks, immerse slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA. Then, perform electrophoresis at a low voltage. For detecting crosslinks, the cells are typically irradiated after drug treatment to introduce a known number of strand breaks. Crosslinks will reduce the migration of DNA in the gel.[6][10]
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is proportional to the amount of DNA damage. A decrease in tail moment after irradiation compared to the irradiated control indicates the presence of crosslinks.[6]
Immunofluorescence for γH2AX Foci (Detection of DNA Double-Strand Breaks)
Phosphorylation of the histone variant H2AX (to form γH2AX) is an early cellular response to the formation of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with CEDC or cisplatin at various concentrations and time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10-15 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.[1][4]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% goat serum or BSA in PBS) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.[1][11]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.[1]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the fluorescently labeled γH2AX foci using a fluorescence or confocal microscope. The number of foci per nucleus can be quantified using image analysis software, providing a measure of the extent of DNA double-strand breaks.[8]
DNA Adduct Analysis by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for the identification and quantification of specific DNA adducts.
-
DNA Isolation: Treat cells with CEDC or cisplatin. Isolate genomic DNA using a high-purity DNA isolation kit, ensuring minimal contamination from RNA and proteins.[12]
-
DNA Digestion: Enzymatically digest the purified DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the mixture of nucleosides using high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer. The mass spectrometer will ionize the nucleosides and separate them based on their mass-to-charge ratio, allowing for the identification and quantification of specific adducts by comparing their fragmentation patterns to known standards.[14][15][16]
Conclusion
Both this compound and cisplatin are effective inducers of DNA damage, a key mechanism for their anticancer activity. However, they achieve this through distinct chemical interactions with DNA, leading to different profiles of DNA lesions and engaging different cellular repair and response pathways. Cisplatin's action is characterized by the formation of bulky platinum adducts, primarily intrastrand crosslinks, which are recognized by the NER and MMR pathways. In contrast, CEDC, as a nucleoside analog, becomes part of the DNA backbone before exerting its cross-linking effect, potently inducing DNA double-strand breaks and activating the ATM/ATR-CHK1 signaling cascade. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design of novel chemotherapeutic agents and the development of more effective combination therapies. Researchers are encouraged to utilize the detailed protocols provided herein to conduct their own comparative studies and further elucidate the intricate mechanisms of DNA damage and repair.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchtweet.com [researchtweet.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis and quantitation of the DNA damage produced in cells by the cisplatin analog cis-[3H]dichloro(ethylenediamine)platinum (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of 1,3-bis(2-chloroethyl)-1-nitrosourea and cisplatin cytotoxicity by 5-bromo-2'-deoxyuridine in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 12. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
Validating the DNA Damage Response: A Comparative Guide to 5-(2-Chloroethyl)-2'-deoxycytidine and Other Inducers
For Researchers, Scientists, and Drug Development Professionals
The integrity of the cellular DNA damage response (DDR) is paramount for genomic stability and is a critical area of investigation in cancer research and drug development. Validating the functionality of DDR pathways requires robust and well-characterized methods to induce DNA damage. This guide provides a comparative overview of 5-(2-Chloroethyl)-2'-deoxycytidine (CedC), a chloroethylating agent, alongside other commonly used DNA damaging agents. We present supporting experimental data and detailed protocols to assist researchers in selecting the appropriate tool for their specific research questions.
Introduction to this compound (CedC)
This compound (CedC) is a nucleoside analog that belongs to the class of chloroethylating agents. Upon incorporation into DNA, CedC can form highly cytotoxic DNA lesions, including monoadducts and interstrand crosslinks (ICLs).[1] These ICLs covalently link the two strands of the DNA double helix, posing a significant block to essential cellular processes like DNA replication and transcription, thereby triggering a robust DNA damage response.[1] The primary mechanism of action involves the alkylation of DNA bases.[1][2]
Comparison of DNA Damaging Agents
The choice of a DNA damaging agent is critical as different agents induce distinct types of DNA lesions, which in turn activate specific arms of the DDR network. Below is a comparison of CedC with other widely used agents.
| Agent Class | Specific Agent(s) | Primary DNA Lesion(s) | Key Activated DDR Pathways | Advantages | Disadvantages |
| Chloroethylating Agent | This compound (CedC) , Carmustine (BCNU), Lomustine (CCNU) | Interstrand Crosslinks (ICLs), Monoadducts | Fanconi Anemia (FA) pathway, Homologous Recombination (HR), Nucleotide Excision Repair (NER), ATM/ATR signaling | Potent induction of complex lesions, clinically relevant (nitrosoureas are used in chemotherapy) | High cytotoxicity, complex repair pathways can be difficult to dissect |
| DNA Methyltransferase Inhibitor | 5-Aza-2'-deoxycytidine (Decitabine) | DNA adducts leading to double-strand breaks (DSBs) during replication | ATM-Chk2, ATR-Chk1 | Induces global DNA damage, reactivates silenced genes | Effects can be cell cycle-dependent, off-target effects on methylation |
| Ionizing Radiation | X-rays, Gamma-rays | Double-strand breaks (DSBs), single-strand breaks (SSBs), base damage | ATM-Chk2, Non-Homologous End Joining (NHEJ), Homologous Recombination (HR) | Induces a broad spectrum of DNA damage, well-characterized DDR | Requires specialized equipment, can cause complex, clustered DNA damage that is difficult to repair |
| Topoisomerase Inhibitor | Etoposide, Doxorubicin | Topoisomerase-DNA covalent complexes leading to DSBs | ATM/ATR, HR, NHEJ | Induces replication-dependent DSBs, clinically relevant | Can have off-target effects, resistance mechanisms are common |
| UV Radiation | UV-C | Pyrimidine dimers (CPDs), 6-4 photoproducts | Nucleotide Excision Repair (NER), ATR-Chk1 | Induces specific types of lesions, useful for studying NER | Limited penetration into tissues, primarily affects cells in S-phase |
Signaling Pathways Activated by DNA Damage
The DNA damage response is a complex signaling network initiated by sensor proteins that detect DNA lesions. This triggers a cascade of transducer and effector proteins that coordinate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[3][4] The primary pathways activated depend on the nature of the DNA damage.
DNA Damage Response to Interstrand Crosslinks (induced by CedC)
Caption: DNA damage response pathway initiated by CedC-induced interstrand crosslinks.
Experimental Workflows
Validating the DDR involves a series of well-established molecular and cellular biology techniques. Below is a typical experimental workflow.
Caption: A typical experimental workflow for validating the DNA damage response.
Experimental Protocols
Western Blotting for DDR Proteins
Objective: To detect the phosphorylation and abundance of key DDR proteins such as γH2AX, ATM, and Chk2.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (Ser139), phospho-ATM (Ser1981), or phospho-Chk2 (Thr68) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for DNA Damage Foci
Objective: To visualize the formation of nuclear foci of DNA damage marker proteins like γH2AX and 53BP1.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the DNA damaging agent for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and/or 53BP1 for 1-2 hours at room temperature or overnight at 4°C.[6][7][8][9]
-
Secondary Antibody Incubation: Wash with PBST and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize foci using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the distribution of cells in different phases of the cell cycle following DNA damage.
Protocol:
-
Cell Harvest: Harvest cells by trypsinization, including the supernatant to collect any detached cells.
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10][11]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G2/M is indicative of a DNA damage-induced checkpoint arrest.[10][12]
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescent staining and DNA repair foci analysis [bio-protocol.org]
- 6. 4.12. Detection of phospho-53bp1 foci by Immunofluorescence Microscopy [bio-protocol.org]
- 7. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Protocols [moorescancercenter.ucsd.edu]
- 12. scispace.com [scispace.com]
5-(2-Chloroethyl)-2'-deoxycytidine versus chlorambucil: a mechanistic comparison
An objective comparison between 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) and chlorambucil is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches have not yielded specific information regarding its mechanism of action, quantitative performance data, or detailed experimental protocols.
Therefore, this guide will provide a detailed mechanistic comparison between the well-characterized DNA alkylating agent, chlorambucil , and another DNA-modifying agent, 5-Aza-2'-deoxycytidine (Decitabine) , a DNA methyltransferase inhibitor. This alternative comparison will serve to highlight different mechanisms of DNA-targeted cancer therapy.
Chlorambucil vs. 5-Aza-2'-deoxycytidine: A Mechanistic Showdown
Chlorambucil and 5-Aza-2'-deoxycytidine represent two distinct classes of chemotherapeutic agents that ultimately trigger cell death by interfering with DNA. Chlorambucil, a nitrogen mustard derivative, functions as a potent DNA alkylating agent.[1][2][3] In contrast, 5-Aza-2'-deoxycytidine is a nucleoside analog that inhibits DNA methylation, leading to gene re-expression and induction of DNA damage.
Mechanism of Action
Chlorambucil: As a bifunctional alkylating agent, chlorambucil covalently attaches alkyl groups to the DNA, primarily at the N7 position of guanine.[1] This initial monofunctional alkylation can then lead to the formation of interstrand and intrastrand cross-links.[3][4] These cross-links are highly cytotoxic as they physically obstruct DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[2][4] The accumulation of DNA damage triggers the p53 signaling pathway, a key regulator of apoptosis.[2]
5-Aza-2'-deoxycytidine (Decitabine): This agent is a hypomethylating agent. It is incorporated into replicating DNA, where it covalently traps DNA methyltransferases (DNMTs).[5] This trapping depletes the cell of active DNMTs, leading to a passive demethylation of the genome as the methylation patterns are not maintained during subsequent rounds of DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes. Furthermore, the formation of DNMT-DNA adducts is recognized as a form of DNA damage, which can induce a DNA damage response, leading to cell cycle arrest and apoptosis.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for chlorambucil and 5-Aza-2'-deoxycytidine based on available data.
Table 1: Cytotoxicity of Chlorambucil and 5-Aza-2'-deoxycytidine in various cell lines.
| Compound | Cell Line | Assay | IC50 / Concentration | Exposure Time | Reference |
| Chlorambucil | HL-60 Leukemia | Proliferation Assay | GI50: 21.1 µM | Not Specified | |
| Chlorambucil | U937 Leukemia | Proliferation Assay | GI50: 37.7 µM | Not Specified | |
| 5-Aza-2'-deoxycytidine | A(T1)C1-3 Hamster Fibrosarcoma | Cell Kill Assay | 50% cell kill: 1.0 µg/ml | 2 hours | [3] |
| 5-Aza-2'-deoxycytidine | A(T1)C1-3 Hamster Fibrosarcoma | Cell Kill Assay | 50% cell kill: 0.01 µg/ml | 24 hours | [3] |
| 5-Aza-2'-deoxycytidine | A(T1)C1-3 Hamster Fibrosarcoma | Growth Inhibition | 40% inhibition: 0.05 µg/ml | Not Specified | [3] |
Table 2: Comparative Efficacy in Clinical Trials (Chronic Lymphocytic Leukemia).
| Treatment Regimen | Endpoint | Result | Reference |
| Chlorambucil + Prednisone | 5-year Overall Survival | 76% | [6] |
| Chlorambucil alone | 5-year Overall Survival | 69.7% | [6] |
| Obinutuzumab + Chlorambucil | Median Progression-Free Survival | 26.7 months | [7] |
| Rituximab + Chlorambucil | Median Progression-Free Survival | 16.3 months | [7] |
| Chlorambucil alone | Median Progression-Free Survival | 11.1 months | [7] |
| Ibrutinib | 24-month Overall Survival | 98% | [7] |
| Chlorambucil | 24-month Overall Survival | 85% | [7] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Preparation:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of chlorambucil or 5-Aza-2'-deoxycytidine.
-
Replace the culture medium with medium containing the test compounds.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
2. DNA Damage Analysis (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of the test compound.
-
Harvest the cells and resuspend them in a low-melting-point agarose.
-
-
Slide Preparation:
-
Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
-
3. DNA Interstrand Cross-link Analysis (Modified Alkaline Elution)
This technique is used to quantify DNA interstrand cross-links.
-
Cell Labeling and Treatment:
-
Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine).
-
Treat the cells with the cross-linking agent (e.g., chlorambucil).
-
-
Cell Lysis and Filtration:
-
Lyse the cells on a filter under denaturing alkaline conditions.
-
The rate at which DNA elutes through the filter is inversely proportional to its molecular weight. DNA with cross-links will elute more slowly.
-
-
Data Analysis:
-
Measure the amount of radioactivity remaining on the filter over time to determine the elution rate.
-
Compare the elution profiles of treated and untreated cells to quantify the degree of cross-linking.
-
Mandatory Visualizations
Caption: Chlorambucil's DNA alkylation pathway.
Caption: 5-Aza-2'-deoxycytidine's mechanism of action.
Caption: General experimental workflow for in vitro analysis.
References
- 1. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholorambucil versus Cholorambucil Plus Prednisolone as First-Line Therapy of Chronic Lymphocytic Leukemia in West of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Confirming 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)-Induced Apoptosis with Annexin V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Annexin V assay for confirming apoptosis induced by the chemotherapeutic agent 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC). It includes detailed experimental protocols, a quantitative comparison with alternative apoptosis detection methods, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to CEDC and Apoptosis Confirmation
This compound (CEDC) is a deoxycytidine analog that functions as a DNA alkylating agent. Its mechanism of action involves incorporation into DNA, leading to the formation of DNA cross-links. This damage triggers a cellular stress response that, if the damage is irreparable, culminates in programmed cell death, or apoptosis. The ability to accurately detect and quantify apoptosis is crucial in the development of anticancer drugs like CEDC to assess their efficacy. While no direct studies were found specifically detailing the use of Annexin V to confirm CEDC-induced apoptosis, extensive research on the closely related and structurally similar compound, 5-aza-2'-deoxycytidine, demonstrates that it effectively induces apoptosis which can be quantified using the Annexin V assay[1][2][3].
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.
Experimental Protocol: Annexin V Apoptosis Assay
This protocol outlines the steps for detecting and quantifying CEDC-induced apoptosis using Annexin V and a viability dye, such as Propidium Iodide (PI), with flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound (CEDC)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells of interest to the desired confluency.
-
Treat the cells with the desired concentration of CEDC for a specified time to induce apoptosis. Include an untreated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (for adherent cells, use a gentle dissociation method like trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for a sufficient number of events (e.g., 10,000 cells).
-
Data Interpretation:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
Comparison of Apoptosis Detection Methods
The Annexin V assay is a robust method for detecting early apoptosis, but several other techniques are available, each with its own advantages and limitations. The following table provides a quantitative comparison of the Annexin V assay with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation characteristic of late apoptosis, and the caspase-3 activity assay, which measures the activity of a key executioner caspase.
| Feature | Annexin V Assay | TUNEL Assay | Caspase-3 Activity Assay |
| Principle | Detects externalization of phosphatidylserine | Detects DNA fragmentation | Measures activity of executioner caspase-3 |
| Stage of Apoptosis | Early | Late | Mid-to-late |
| Typical % of Apoptotic Cells Detected (Example Study) | ~44% (early and late apoptotic)[4] | ~15%[4] | Varies depending on stimulus and time point |
| Advantages | Detects early apoptotic events; high sensitivity; can distinguish between apoptosis and necrosis with a viability dye.[2] | Specific for DNA fragmentation, a hallmark of apoptosis. | Directly measures the activity of a key apoptotic enzyme. |
| Limitations | Can also stain necrotic cells if the membrane is compromised; PS exposure can be reversible in some cases.[5] | Detects a late-stage event, potentially missing early apoptotic cells; can also label necrotic cells and cells with DNA damage from other sources.[5] | Caspase activation can occur in cellular processes other than apoptosis. |
Visualizing the Molecular and Experimental Landscape
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of CEDC-induced apoptosis and the workflow of the Annexin V assay.
Caption: DNA damage-induced apoptosis pathway initiated by CEDC.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Conclusion
The Annexin V assay is a powerful and widely accepted method for the early detection and quantification of apoptosis. When used in conjunction with a viability dye like propidium iodide, it provides a clear distinction between viable, apoptotic, and necrotic cell populations. While direct experimental data for CEDC is limited in the available literature, the extensive use of the Annexin V assay to confirm apoptosis induced by the analogous compound 5-aza-2'-deoxycytidine provides strong evidence for its applicability. For researchers and drug development professionals working with CEDC, the Annexin V assay represents a reliable and informative tool to assess its apoptotic-inducing efficacy. As with any assay, it is recommended to use it in conjunction with other methods that measure different apoptotic hallmarks to obtain a comprehensive understanding of the cell death mechanism.
References
- 1. e-century.us [e-century.us]
- 2. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. youtube.com [youtube.com]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Validating the Inhibition of DNA Repair Genes by 5-(2-Chloroethyl)-2'-deoxycytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) with other DNA repair inhibitors. It is designed to assist researchers in validating the inhibitory effects of CEDC on DNA repair genes by providing objective performance comparisons and supporting experimental data.
Introduction to this compound (CEDC) and DNA Repair Inhibition
This compound (CEDC) is a nucleoside analog that belongs to the class of chloroethylating agents. These agents are known to induce DNA damage, a key mechanism in cancer therapy. The cytotoxicity of chloroethylating agents stems from their ability to alkylate DNA bases, leading to the formation of monoadducts and highly toxic interstrand crosslinks (ICLs).[1][2] ICLs are particularly detrimental to cancer cells as they physically block DNA replication and transcription, ultimately triggering cell death.[1] The formation of these complex DNA lesions can overwhelm the cellular DNA repair machinery, leading to the inhibition of DNA repair pathways.
The cellular response to DNA damage involves a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR). The DDR's primary role is to detect DNA lesions, signal their presence, and mediate their repair. Key proteins in this pathway include ATM, ATR, and DNA-PK, which are activated by DNA damage and initiate a signaling cascade to arrest the cell cycle and promote repair. When DNA damage is too severe to be repaired, the DDR can trigger apoptosis.
Mechanism of Action of CEDC
While direct studies on CEDC are limited, its mechanism of action can be inferred from its structural similarity to other chloroethylating agents and nucleoside analogs. As a chloroethylating agent, CEDC is expected to covalently modify DNA bases. This alkylation can lead to the formation of DNA adducts that, if not repaired, can be converted into lethal interstrand crosslinks.[1]
Furthermore, as a deoxycytidine analog, CEDC can be incorporated into DNA during replication. The presence of the chloroethyl group can then induce DNA strand breaks and stall replication forks. Nucleoside analogs have been shown to inhibit the homologous recombination (HR) pathway of DNA double-strand break repair, a critical mechanism for error-free repair.[3][4][5] This inhibition is often observed as a reduction in the formation of RAD51 foci, which are key mediators of the HR process.[3][4][6] Therefore, it is plausible that CEDC exerts its cytotoxic effects and inhibits DNA repair through a dual mechanism: the induction of complex DNA damage and the direct inhibition of DNA repair pathways like homologous recombination.
Comparative Analysis of DNA Repair Inhibitors
To provide a comprehensive overview, this section compares CEDC with other well-established and emerging DNA repair inhibitors. The primary class for comparison is the Poly (ADP-ribose) polymerase (PARP) inhibitors.
| Inhibitor Class | Mechanism of Action | Target Pathway(s) | Known Examples |
| Chloroethylating Agents (e.g., CEDC) | Alkylates DNA, forming monoadducts and interstrand crosslinks, leading to replication and transcription blockage. May also directly inhibit HR.[1] | Multiple DNA repair pathways overwhelmed by complex damage; potential direct inhibition of Homologous Recombination. | Carmustine, Lomustine |
| PARP Inhibitors | Prevents the repair of single-strand DNA breaks by inhibiting PARP enzymes. This leads to the accumulation of double-strand breaks during replication, which are lethal in cells with deficient homologous recombination. | Base Excision Repair (BER), Homologous Recombination (HR) deficiency (synthetic lethality). | Olaparib, Rucaparib, Niraparib |
| DNA-PKcs Inhibitors | Inhibit the catalytic subunit of DNA-dependent protein kinase, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for double-strand break repair. | Non-Homologous End Joining (NHEJ). | NU7441 |
| ATR Inhibitors | Inhibit the ATR kinase, a central regulator of the DNA damage response to replication stress. | DNA Damage Response (DDR), Replication Stress Response. | Berzosertib (M6620) |
| ATM Inhibitors | Inhibit the ATM kinase, a primary sensor of DNA double-strand breaks. | DNA Damage Response (DDR). | KU-60019 |
Experimental Data Summary
| Cell Line | Inhibitor | IC50 (µM) | γH2AX Foci Increase (Fold Change) | RAD51 Foci Decrease (%) | Reference |
| Example Cancer Cell Line A | CEDC | Data to be generated | Data to be generated | Data to be generated | |
| Example Cancer Cell Line A | Olaparib | Known Value | Known Value | Known Value | [Relevant Publication] |
| Example Cancer Cell Line B | CEDC | Data to be generated | Data to be generated | Data to be generated | |
| Example Cancer Cell Line B | Olaparib | Known Value | Known Value | Known Value | [Relevant Publication] |
Experimental Protocols
To aid in the validation of CEDC's inhibitory effects, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CEDC in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (CEDC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of CEDC in complete medium.
-
Remove the medium from the wells and add 100 µL of the CEDC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CEDC).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Immunofluorescence for γH2AX and RAD51 Foci
Objective: To visualize and quantify DNA double-strand breaks (γH2AX foci) and homologous recombination activity (RAD51 foci) following CEDC treatment.
Materials:
-
Cancer cell lines grown on coverslips in a 24-well plate
-
CEDC
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX and anti-RAD51
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Treat cells with CEDC at a relevant concentration (e.g., IC50) for a specified time course (e.g., 4, 8, 24 hours). Include an untreated control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software. A significant increase in γH2AX foci indicates the induction of DNA double-strand breaks.[7][8] A decrease in the number of RAD51 foci in the presence of DNA damage suggests inhibition of homologous recombination.[6][9][10]
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To quantify DNA damage induced by CEDC at the single-cell level.
Materials:
-
Cancer cell lines
-
CEDC
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Treat cells with various concentrations of CEDC for a defined period.
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis unit with alkaline or neutral electrophoresis buffer to unwind and separate the DNA fragments.
-
Perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[11][12][13][14][15]
Visualizing the DNA Damage Response Pathway
The following diagram illustrates a simplified overview of the DNA damage response pathway, highlighting the central role of key kinases and repair mechanisms.
Caption: Simplified DNA Damage Response Pathway.
This diagram illustrates the induction of various DNA lesions by CEDC and the subsequent activation of sensor, transducer, and effector proteins in the DNA damage response pathway. The potential inhibitory effect of CEDC on Homologous Recombination is also indicated.
Experimental Workflow for Validating CEDC
The following workflow outlines the logical steps for validating the inhibition of DNA repair genes by CEDC.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Homologous Recombination and Promotion of Mutagenic Repair of DNA Double-Strand Breaks Underpins Arabinoside-Nucleoside Analogue Radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A RAD51 functional assay as a candidate test for homologous recombination deficiency in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retention of γH2AX foci as an indication of lethal DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. CometAssay Assay Principle: R&D Systems [rndsystems.com]
A Comparative Analysis of DNA Adduct Profiles: 5-(2-Chloroethyl)-2'-deoxycytidine vs. BCNU
A detailed guide for researchers, scientists, and drug development professionals on the DNA-modifying effects of the chemotherapeutic agent BCNU and a prospective analysis of the lesser-known compound 5-(2-Chloroethyl)-2'-deoxycytidine.
In the landscape of anticancer therapeutics, DNA alkylating agents remain a cornerstone of many treatment regimens. Their efficacy lies in the ability to form covalent adducts with DNA, leading to cytotoxicity in rapidly dividing cancer cells. This guide provides a comparative overview of the DNA adduct profiles of two such agents: the well-established clinical drug Carmustine (BCNU) and the less-characterized compound this compound (CedC). While extensive data exists for BCNU, this guide also offers a predictive profile for CedC based on its chemical structure, highlighting areas for future research.
Mechanism of Action and DNA Adduct Formation
Carmustine (BCNU) is a bifunctional alkylating agent belonging to the nitrosourea class. Its mechanism of action involves the in vivo decomposition into reactive electrophilic intermediates, primarily a chloroethyl carbonium ion.[1] This reactive species can then alkylate various nucleophilic sites on DNA bases.
The primary cytotoxic lesion induced by BCNU is the formation of interstrand cross-links (ICLs) , which covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking essential cellular processes like replication and transcription.[2][3] The predominant ICL formed by BCNU is 1-[N3-deoxycytidyl]-2-[N1-deoxyguanosyl]ethane (dG-dC ICL) .[4] The formation of this cross-link is a two-step process:
-
Initial Monoadduct Formation: An initial reaction occurs at the O6 position of a guanine base, forming an O6-(2-chloroethyl)guanine monoadduct.
-
Interstrand Cross-linking: This initial adduct undergoes an intramolecular rearrangement to a more reactive intermediate, which then reacts with the N3 position of a cytosine on the complementary DNA strand to form the stable dG-dC ICL.[5]
Besides the critical dG-dC ICL, BCNU also forms various monoadducts , including N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)deoxyguanosine, as well as intrastrand cross-links, though these are considered less cytotoxic than the ICLs.[6][7]
This compound (CedC) , due to a lack of specific studies on its DNA adduct profile, is discussed here based on its chemical structure and the known reactivity of similar compounds. As a deoxycytidine analog with a reactive 2-chloroethyl group at the 5-position of the pyrimidine ring, its mechanism of action is hypothesized to involve its incorporation into DNA during replication.
Once incorporated, the 2-chloroethyl group can undergo an intramolecular cyclization to form a highly reactive episulfonium-like ion or directly act as an alkylating agent. This reactive intermediate could then alkylate a nearby nucleophilic site on DNA, potentially on an adjacent base on the same strand (intrastrand cross-link) or on the opposite strand (interstrand cross-link). Given the bifunctional nature implied by the chloroethyl group, the formation of cross-links is a plausible cytotoxic mechanism. The specific nature of the adducts (e.g., the exact atoms involved and the structure of the cross-link) remains to be experimentally determined.
Comparative DNA Adduct Profiles
The following table summarizes the known and hypothesized DNA adducts for BCNU and CedC.
| Feature | Carmustine (BCNU) | This compound (CedC) (Hypothesized) |
| Primary Cytotoxic Lesion | Interstrand Cross-links (ICLs)[2][3] | Interstrand or Intrastrand Cross-links |
| Major Interstrand Cross-link | 1-[N3-deoxycytidyl]-2-[N1-deoxyguanosyl]ethane (dG-dC ICL)[4] | Unknown |
| Other Adducts | - O6-(2-chloroethyl)guanine (monoadduct precursor) - N7-(2-hydroxyethyl)guanine (monoadduct)[6][7] - O6-(2-hydroxyethyl)deoxyguanosine (monoadduct)[6][7] - Intrastrand cross-links | - Monoadducts at various positions - Intrastrand cross-links |
| Sequence Specificity | Prefers dG-dC rich sequences, but no strong sequence preference for ICL formation[4] | Unknown |
Quantitative Analysis of DNA Adducts
Quantitative data for BCNU-induced DNA adducts have been reported in various cell lines. For instance, treatment of human glioma cell lines with BCNU has been shown to induce varying levels of dG-dC interstrand cross-links, and the levels of these adducts can be correlated with cytotoxicity.[7]
| Cell Line | BCNU Concentration | dG-dC ICLs (adducts/10^8 nucleotides) | Reference |
| Human Glioma Cell Lines (various) | Varies | Varies depending on cell line and drug concentration | [7] |
No quantitative data is currently available for this compound.
Experimental Protocols
The following are detailed methodologies for the detection and quantification of DNA adducts, applicable to both BCNU and for future studies on CedC.
High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for dG-dC ICL Quantification
This is a highly sensitive and specific method for quantifying known DNA adducts.[2][4]
a. DNA Isolation and Hydrolysis:
-
Genomic DNA is isolated from treated cells using standard phenol-chloroform extraction or commercial kits.
-
The purified DNA is enzymatically digested to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
b. HPLC Separation:
-
The nucleoside digest is injected onto a reverse-phase C18 HPLC column.
-
A gradient elution with solvents such as acetonitrile and ammonium formate is used to separate the different nucleosides and adducts.
c. MS/MS Detection:
-
The eluent from the HPLC is directed to an electrospray ionization source of a tandem mass spectrometer.
-
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode to specifically detect the parent and fragment ions of the dG-dC ICL.
-
Quantification is achieved by comparing the peak area of the adduct to that of a known amount of a stable isotope-labeled internal standard.
Modified Alkaline Comet Assay for Detecting Interstrand Cross-links
The comet assay, or single-cell gel electrophoresis, is a versatile method for detecting DNA damage, including ICLs.[8][9][10][11]
a. Cell Preparation and Lysis:
-
Cells are treated with the DNA-damaging agent.
-
Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
b. Electrophoresis:
-
The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
An electric field is applied, causing the negatively charged DNA to migrate towards the anode.
-
DNA with strand breaks will migrate further, forming a "comet tail," while undamaged or cross-linked DNA will migrate less.
c. ICL Detection:
-
To specifically detect ICLs, the assay is often modified by including a step where the cells are irradiated with a low dose of X-rays or treated with a known strand-breaking agent after the initial drug treatment. This introduces a fixed number of single-strand breaks.
-
In the absence of ICLs, this will result in a long comet tail. In the presence of ICLs, the DNA strands are held together, restricting migration and resulting in a smaller comet tail. The degree of tail length reduction is proportional to the number of ICLs.
d. Visualization and Analysis:
-
The DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Comets are visualized using a fluorescence microscope and analyzed with specialized software to quantify the extent of DNA migration (e.g., tail moment, % DNA in tail).
32P-Postlabeling Assay for Adduct Screening
This is a highly sensitive method for detecting a wide range of DNA adducts, particularly when the adduct structures are unknown.[12][13][14][15][16]
a. DNA Digestion and Adduct Enrichment:
-
DNA is enzymatically digested to 3'-mononucleotides.
-
Adducted nucleotides are enriched, for example, by using nuclease P1 digestion which dephosphorylates normal nucleotides but not bulky adducted ones.
b. Radiolabeling:
-
The enriched adducts are radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
c. Chromatographic Separation:
-
The 32P-labeled adducted nucleotides are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[17][18][19]
d. Detection and Quantification:
-
The separated adducts are detected by autoradiography (for TLC) or by an online radioactivity detector (for HPLC).
-
Quantification is achieved by measuring the amount of radioactivity in the adduct spots or peaks relative to the total amount of DNA analyzed.
Visualizing the Mechanisms
BCNU Mechanism of Action and DNA Cross-linking
Caption: Mechanism of BCNU-induced DNA interstrand cross-linking.
Hypothetical Mechanism for this compound (CedC)
Caption: Hypothesized mechanism of action for CedC.
General Workflow for DNA Adduct Analysis
Caption: General experimental workflow for DNA adduct analysis.
Conclusion
This guide consolidates the current understanding of the DNA adduct profile of BCNU, a clinically significant chemotherapeutic agent. Its primary mode of cytotoxic action is through the formation of dG-dC interstrand cross-links. In contrast, the DNA-damaging properties of this compound remain largely unexplored. Based on its chemical structure, CedC is predicted to act as a DNA alkylating agent, likely forming cross-links upon its incorporation into DNA. However, this hypothesis requires experimental validation. The detailed experimental protocols provided herein offer a roadmap for future investigations into the DNA adduct profile of CedC and for further quantitative studies on BCNU and other novel alkylating agents. A thorough characterization of the DNA adducts formed by new chemical entities is crucial for understanding their mechanisms of action, predicting their therapeutic efficacy, and identifying potential mechanisms of resistance.
References
- 1. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. 32P-postlabeling assay for carcinogen-DNA adducts and other dna modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC enrichment of hydrophobic DNA--carcinogen adducts for enhanced sensitivity of 32P-postlabeling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accelerated (32)P-HPLC for bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-HPLC suitable for characterization of DNA adducts formed in vitro by polycyclic aromatic hydrocarbons and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) Effects in Different Cell Lines: An Overview
To Researchers, Scientists, and Drug Development Professionals,
Therefore, to fulfill the objective of providing a valuable comparative guide, we propose to focus on a closely related and extensively researched deoxycytidine analog: 5-aza-2'-deoxycytidine (Decitabine) . Decitabine is a clinically relevant DNA methyltransferase inhibitor with a wealth of published data on its effects in numerous cancer cell lines. This will allow for a robust and data-driven comparison that adheres to the core requirements of data presentation, detailed protocols, and visualization of cellular mechanisms.
We believe that a comprehensive guide on Decitabine will be of significant value to your research and drug development efforts, providing actionable insights into the mechanisms and differential effects of a key deoxycytidine analog. We will proceed with generating the detailed comparison guide for 5-aza-2'-deoxycytidine in our next response.
Proposed Content for the Comparative Guide on 5-aza-2'-deoxycytidine (Decitabine)
The forthcoming guide will feature:
-
Quantitative Data Summary: A detailed table comparing the IC50 values, apoptosis induction rates, and cell cycle arrest profiles of Decitabine across a range of cancer cell lines.
-
Detailed Experimental Protocols: Step-by-step methodologies for key assays, including MTT for cell viability, Annexin V/PI staining for apoptosis, and propidium iodide staining for cell cycle analysis.
-
Signaling Pathway and Workflow Diagrams: Graphviz-generated diagrams illustrating the mechanism of action of Decitabine, including its role in DNA hypomethylation and subsequent activation of tumor suppressor genes, as well as a typical experimental workflow for its evaluation.
We are confident that this revised focus will provide a valuable and data-rich resource for the scientific community.
A Comparative Analysis of 5-(2-Chloroethyl)-2'-deoxycytidine and Temozolomide in Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two alkylating agents, 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) and Temozolomide (TMZ), in the context of glioblastoma (GBM) treatment. While Temozolomide is the current standard-of-care chemotherapy for GBM, the exploration of other alkylating agents like CEDC is crucial for overcoming therapeutic resistance and improving patient outcomes. This document synthesizes available experimental data to offer a comparative overview of their mechanisms of action, cytotoxicity, and the signaling pathways they influence.
Executive Summary
Temozolomide (TMZ) is a small alkylating agent that methylates DNA, leading to cytotoxic lesions. Its efficacy is significantly influenced by the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). In contrast, this compound (CEDC) is a nucleoside analog that, as a chloroethylating agent, is expected to cause DNA damage through the formation of chloroethyl adducts, leading to interstrand cross-links. While extensive data exists for TMZ, detailing its efficacy and resistance mechanisms in glioblastoma, specific comparative data for CEDC is limited in publicly available research. This guide presents a comprehensive review of TMZ's performance and discusses the theoretical advantages and mechanisms of CEDC based on the activity of related chloroethylating compounds.
Mechanism of Action
Temozolomide (TMZ)
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a methylating agent that transfers a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The most cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct. During DNA replication, this mismatched base pairs with thymine, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2]
Resistance to TMZ is most commonly mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can exert its cytotoxic effect.[1][2] Glioblastoma tumors with high levels of MGMT expression are often resistant to TMZ therapy.
Figure 1: Simplified signaling pathway of Temozolomide's mechanism of action.
This compound (CEDC)
As a chloroethylating agent and a deoxycytidine analog, CEDC is anticipated to exert its cytotoxic effects through incorporation into DNA and subsequent alkylation. Chloroethylating agents form monoadducts on DNA bases, which can then undergo an intramolecular rearrangement to form highly cytotoxic DNA interstrand cross-links (ICLs).[3] These ICLs physically prevent the separation of DNA strands, thereby blocking DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3]
The formation of O6-chloroethylguanine is a critical initial lesion. This adduct can then react with the cytosine on the opposite DNA strand to form a guanine-cytosine interstrand cross-link.[4] Unlike the damage caused by TMZ, which is primarily repaired by MGMT and the MMR system, ICLs are repaired by a more complex set of pathways, including homologous recombination and Fanconi anemia pathways. The involvement of different repair mechanisms suggests that CEDC could be effective in TMZ-resistant tumors, particularly those with high MGMT expression.
Figure 2: Generalized pathway for chloroethylating agents like CEDC.
Performance Comparison: Experimental Data
Temozolomide (TMZ) Cytotoxicity Data
| Cell Line | MGMT Status | IC50 (µM) | Exposure Time (hours) | Reference |
| A172 | Low/Negative | 14.1 ± 1.1 | Not Specified | [2] |
| LN229 | Low/Negative | 14.5 ± 1.1 | Not Specified | [2] |
| SF268 | High | 147.2 ± 2.1 | Not Specified | [2] |
| SK-N-SH | High | 234.6 ± 2.3 | Not Specified | [2] |
| U87 | Varies | 230.0 (median) | 72 | [5] |
| U251 | Varies | 176.5 (median) | 72 | [5] |
| T98G | High | 438.3 (median) | 72 | [5] |
Note: IC50 values for TMZ can vary significantly between studies due to differences in experimental protocols, including cell culture conditions and viability assays used.
This compound (CEDC) Cytotoxicity Data
Direct IC50 values for CEDC in glioblastoma cell lines were not found in the reviewed literature. However, a study on a novel chloroethylating agent, QBS10072S, which also forms chloroethyl adducts, reported EC50 values in the range of 12 to 40 µM in various glioblastoma cell lines.[6] While not a direct comparison, this suggests that chloroethylating nucleoside analogs can exhibit potent cytotoxicity against glioblastoma cells.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of chemotherapeutic agents like TMZ and could be applied to study CEDC.
Cell Viability Assay (MTT Assay)
Figure 3: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (TMZ or CEDC). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.[7]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Cells are grown on chamber slides or coverslips and treated with the desired concentrations of TMZ or CEDC.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[8]
-
TUNEL Reaction: The cells are incubated with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9]
-
Counterstaining: The cell nuclei are often counterstained with a DNA-binding dye such as DAPI.
-
Microscopy: The slides are visualized using a fluorescence microscope. Apoptotic cells will exhibit bright green or red fluorescence (depending on the label used) in their nuclei.[10]
-
Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
DNA Damage Assay (γH2AX Staining)
The phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is an early cellular response to the formation of DNA double-strand breaks.
-
Cell Culture and Treatment: Glioblastoma cells are cultured on coverslips or chamber slides and treated with the test compounds.
-
Fixation and Permeabilization: Similar to the TUNEL assay, cells are fixed and permeabilized.
-
Immunostaining:
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody: Cells are incubated with a primary antibody specific for γH2AX.[11]
-
Secondary Antibody: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.[11]
-
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging and Analysis: The formation of distinct fluorescent foci within the nuclei, representing sites of DNA double-strand breaks, is visualized and quantified using fluorescence microscopy and image analysis software. The number of γH2AX foci per cell is a measure of the extent of DNA damage.[5]
Conclusion
Temozolomide remains the cornerstone of glioblastoma chemotherapy, with a well-characterized mechanism of action and a clear understanding of its primary resistance pathway involving MGMT. The available data provide a robust baseline for its cytotoxic efficacy in various glioblastoma cell lines.
This compound, as a chloroethylating agent, presents a potentially valuable alternative or complementary therapeutic strategy. Its proposed mechanism of inducing DNA interstrand cross-links suggests that it may be effective against TMZ-resistant tumors. However, the lack of direct comparative studies and specific experimental data for CEDC in glioblastoma highlights a significant knowledge gap. Further preclinical investigation is warranted to determine the cytotoxic profile of CEDC in a panel of glioblastoma cell lines with varying MGMT status and to directly compare its efficacy and induced signaling pathways with those of temozolomide. Such studies will be crucial in evaluating its potential as a future therapeutic agent for this devastating disease.
References
- 1. Influence of cytidine deaminase on antitumor activity of 2'-deoxycytidine analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular targets of antitumor 2'-deoxycytidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapeutic Drugs: DNA Damage and Repair in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. TUNEL assay [bio-protocol.org]
- 9. DeadEnd™ Fluorometric TUNEL System Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Gamma H2AX assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 5-(2-Chloroethyl)-2'-deoxycytidine: A Guide for Laboratory Professionals
Effective management and disposal of 5-(2-Chloroethyl)-2'-deoxycytidine, a potent nucleoside analog, is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the compound's potential cytotoxic and alkylating properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical.
Given its chemical structure, containing a chloroethyl group, this compound should be handled as a hazardous and potentially carcinogenic substance.[1][2] All waste generated, including unused product, contaminated labware, and personal protective equipment (PPE), must be segregated from general waste streams and disposed of as hazardous chemical waste, typically through high-temperature incineration.[3][4]
Personal Protective Equipment (PPE) and Handling
When handling this compound in its solid form or in solution, appropriate PPE is mandatory to prevent skin and respiratory exposure.[5]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, double-gloving recommended. |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes. |
| Body Protection | Laboratory coat | Dedicated for use with hazardous compounds. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder form or creating aerosols. |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.[4][6]
| Waste Type | Container | Labeling |
| Solid Waste | Lined, puncture-resistant container | "Hazardous Chemical Waste," "Cytotoxic," and the full chemical name. |
| Liquid Waste | Leak-proof, compatible container | "Hazardous Chemical Waste," "Cytotoxic," and the full chemical name. |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Chemical Waste," "Sharps," "Cytotoxic," and the full chemical name. |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management Protocol
In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Wear double gloves, a lab coat, eye protection, and a respirator.
3. Contain the Spill:
-
For liquid spills, use absorbent pads to contain the material.
-
For solid spills, gently cover with damp paper towels to avoid generating dust.
4. Decontaminate the Area:
-
Clean the spill area with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a 10% sodium thiosulfate solution to neutralize the bleach), or as recommended by your institution's safety office.
-
Wipe the area from the outer edge of the spill towards the center.
-
Perform a final rinse with water.
5. Dispose of Contaminated Materials:
-
All materials used for cleanup, including absorbent pads and wipes, must be placed in the designated solid hazardous waste container.
6. Reporting:
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and safety protocols for handling hazardous materials.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 5. fishersci.com [fishersci.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Essential Safety and Logistics for Handling 5-(2-Chloroethyl)-2'-deoxycytidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(2-Chloroethyl)-2'-deoxycytidine was found. The following guidance is synthesized from safety data for structurally similar compounds and general protocols for handling cytotoxic agents. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution.
Immediate Safety and Personal Protective Equipment (PPE)
Given the structural alerts from related compounds, this compound should be handled as a substance that is potentially fatal if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1] A comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A full-face respirator is recommended if there is a risk of splashes or aerosol generation. | To prevent inhalation of potentially toxic or mutagenic dust or aerosols. |
| Eye and Face | Chemical safety goggles as described by OSHA regulations. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[2] | To protect against severe eye damage from splashes or dust.[1] |
| Hand | Compatible chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | To prevent skin contact which may cause severe burns.[1] |
| Body | A disposable, solid-front, back-closing gown. For significant exposure risks, a full chemical-resistant suit may be necessary. | To protect skin from contact and prevent contamination of personal clothing. |
Operational Plan for Handling and Disposal
A step-by-step approach ensures minimal exposure and safe management of this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation and Area Setup:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a ducted biosafety cabinet.[3]
-
The work area should be covered with absorbent, plastic-backed liners to contain any spills.
-
An emergency spill kit specifically for cytotoxic agents should be readily accessible.[4]
-
-
Personal Protective Equipment (PPE) Donning:
-
Don PPE in the following order: gown, inner gloves, respirator, goggles, face shield, and outer gloves.
-
-
Compound Handling and Solution Preparation:
-
Carefully weigh the compound in the fume hood. Avoid creating dust.
-
When preparing solutions, add the solvent slowly to the compound to prevent splashing.
-
Ensure the container is securely sealed after use.
-
-
Experimental Use:
-
Clearly label all containers with the compound name and hazard symbols.
-
Conduct all experimental procedures within the designated containment area.
-
-
Decontamination and Cleaning:
-
Wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., a high pH solution, if compatible with the compound's stability) followed by a thorough cleaning with soap and water.
-
All disposable materials used during handling (e.g., liners, wipes, pipette tips) are to be considered hazardous waste.
-
-
Personal Protective Equipment (PPE) Doffing:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Outer gloves should be removed first.
-
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, gowns, absorbent pads, and weighing papers. |
| Liquid Waste | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.[5]
Experimental Workflow Diagram
The following diagram outlines the logical flow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
